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4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one Documentation Hub

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  • Product: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
  • CAS: 1416439-11-6

Core Science & Biosynthesis

Foundational

4-amino-1-(3,4-difluorophenyl)-2(1H)-pyrimidinone molecular weight

An in-depth technical analysis of 4-amino-1-(3,4-difluorophenyl)-2(1H)-pyrimidinone (often referred to as 1-(3,4-difluorophenyl)cytosine) reveals a highly specialized molecular scaffold utilized in advanced medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-amino-1-(3,4-difluorophenyl)-2(1H)-pyrimidinone (often referred to as 1-(3,4-difluorophenyl)cytosine) reveals a highly specialized molecular scaffold utilized in advanced medicinal chemistry and drug discovery.

This whitepaper provides a comprehensive breakdown of its physicochemical properties, the causality behind its synthetic methodologies, and the self-validating analytical protocols required for its characterization.

Chemical Identity & Physicochemical Profiling

At the core of this compound is a pyrimidinone ring (a cytosine derivative) N-arylated with a 3,4-difluorophenyl group. The precise molecular weight of 4-amino-1-(3,4-difluorophenyl)-2(1H)-pyrimidinone is 223.18 g/mol [1].

The strategic placement of the 3,4-difluoro motif serves a dual purpose in drug design: it significantly enhances the lipophilicity of the highly polar cytosine core while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the phenyl ring.

Quantitative Data Summary

To facilitate rapid comparison during lead optimization, the foundational physicochemical parameters are summarized below:

ParameterValueAnalytical Significance
Molecular Formula C₁₀H₇F₂N₃ODefines the stoichiometric baseline for synthesis.
Molecular Weight 223.18 g/mol Critical for mass spectrometry (MS) calibration[1].
Monoisotopic / Exact Mass 223.0557 DaTarget for High-Resolution Mass Spectrometry (HRMS)[2].
Hydrogen Bond Donors 1The C4-amino (-NH₂) group acts as a critical kinase hinge binder.
Hydrogen Bond Acceptors 4N3, C2=O, and the two fluorine atoms dictate target docking.
Topological Polar Surface Area (TPSA) ~58.0 ŲIndicates favorable membrane permeability (ideal < 90 Ų for CNS).

Synthetic Methodology: The Causality of N-Arylation

Synthesizing 1-phenylcytosine derivatives presents a distinct regioselectivity challenge. The cytosine core is ambidentate, possessing multiple nucleophilic sites (N1, N4, and O2). Traditional Palladium-catalyzed Buchwald-Hartwig aminations often fail or yield complex mixtures of N1, N4, and O-arylated isomers.

The Causality of Choice: To overcome this, a Copper(I)-catalyzed modified Ullmann coupling is the protocol of choice[3]. The Cu(I) center preferentially coordinates with the deprotonated N1 position of the pyrimidinone ring. The reaction proceeds via the oxidative addition of the aryl halide (3,4-difluoroiodobenzene) to form a Cu(III) intermediate, followed by rapid reductive elimination to yield the N1-arylated product exclusively[4].

Step-by-Step Experimental Protocol

This self-validating workflow ensures high regioselectivity and yield:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine cytosine (1.0 equiv), 3,4-difluoroiodobenzene (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Rationale: K₂CO₃ is a mild base that deprotonates the N1 position without degrading the pyrimidinone core.

  • Catalyst Complexation: Add Copper(I) iodide (CuI, 10 mol%) and a bidentate ligand such as N,N-dimethyl-1,2-cyclohexanediamine (20 mol%). Rationale: The diamine ligand solubilizes the Cu(I) species and stabilizes the transition state, preventing the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).

  • Oxidative Addition & Reductive Elimination: Suspend the mixture in anhydrous DMSO (0.2 M) and heat to 110°C for 18 hours. The elevated temperature is required to drive the oxidative addition of the electron-deficient 3,4-difluoroiodobenzene into the Cu(I) center[4].

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous ammonia (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).

SynthWorkflow A Cytosine (N-Nucleophile) C CuI / Ligand (Catalyst Complex) A->C B 3,4-Difluoroiodobenzene (Aryl Electrophile) B->C D Base (K2CO3) DMSO, 110°C C->D E Oxidative Addition & Reductive Elimination D->E F 4-amino-1-(3,4-difluorophenyl) -2(1H)-pyrimidinone MW: 223.18 g/mol E->F

Step-by-step Ullmann-type N-arylation workflow for 1-phenylcytosine derivative synthesis.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must undergo a rigorous, self-validating analytical pipeline to confirm both the molecular weight (223.18 g/mol ) and the N1-regioselectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run in positive electrospray ionization (ESI+) mode. The spectrum must exhibit a dominant pseudomolecular ion [M+H]⁺ at m/z 224.06 . The absence of a secondary peak at m/z 435 (di-arylation) confirms stoichiometric control.

  • ¹H Nuclear Magnetic Resonance (NMR) (400 MHz, DMSO-d₆): The pyrimidinone core protons (H5 and H6) act as diagnostic markers. H6 will appear as a distinct doublet (~7.6 ppm) coupled to H5 (~5.8 ppm). The N4-amino protons typically present as a broad singlet (~7.2 ppm) due to hydrogen bonding and restricted rotation.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct multiplets between -135 ppm and -142 ppm will confirm the presence of the 3,4-difluoro system.

  • 2D NOESY NMR: Critical Step. A Nuclear Overhauser Effect (NOE) cross-peak must be observed between the pyrimidinone H6 proton and the ortho-protons of the difluorophenyl ring. This spatial proximity strictly validates that arylation occurred at N1, ruling out O2-arylation.

Pharmacological Relevance & SAR Logic

In drug development, the 4-amino-1-(3,4-difluorophenyl)-2(1H)-pyrimidinone scaffold is highly prized as a bioisostere. The cytosine core mimics endogenous nucleosides, making it an excellent candidate for viral polymerase inhibition. Alternatively, in oncology, the N4-amino and N3 nitrogen act as a bidentate hydrogen-bond donor/acceptor pair, perfectly complementing the hinge region of various kinases (e.g., EGFR, CDK).

The addition of the 3,4-difluorophenyl moiety shifts the molecule's partition coefficient (LogP), driving it into hydrophobic pockets of the target protein while shielding the molecule from rapid hepatic clearance.

BindingLogic Core 4-amino-1-(3,4-difluorophenyl) -2(1H)-pyrimidinone F_Group 3,4-Difluorophenyl Moiety Core->F_Group Pyrim_Core Cytosine Scaffold Core->Pyrim_Core Lipophilic Enhanced Lipophilicity & Metabolic Stability F_Group->Lipophilic H_Bond H-Bond Donor/Acceptor (Kinase Hinge Region) Pyrim_Core->H_Bond Target Target Protein Binding (e.g., Viral Polymerase / Kinase) Lipophilic->Target H_Bond->Target

Structure-activity relationship (SAR) logic for the 1-(3,4-difluorophenyl)cytosine scaffold.

References

  • Pharmaffiliates. Ticagrelor-impurities - Pharmaffiliates (Molecular Formula: C10H7F2N3O, Molecular Weight: 223.18). Retrieved from 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 723809 (Exact Mass: 223.0557 Da). Retrieved from 2

  • MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors. Retrieved from 3

  • ResearchGate. The Mechanism of the Modified Ullmann Reaction (Cu(I)/Cu(III) Pathways). Retrieved from 4

Sources

Exploratory

Targeting the Kinome and Beyond: The Strategic Utility of Difluorophenyl Pyrimidinone Scaffolds

Executive Summary The difluorophenyl pyrimidinone pharmacophore represents a "privileged structure" in modern medicinal chemistry. Originally popularized by p38 mitogen-activated protein kinase (MAPK) inhibitors like Los...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluorophenyl pyrimidinone pharmacophore represents a "privileged structure" in modern medicinal chemistry. Originally popularized by p38 mitogen-activated protein kinase (MAPK) inhibitors like Losmapimod , this scaffold has evolved beyond simple kinase inhibition. It is now a critical component in targeting protein-protein interactions (PPIs), such as the KRAS-SOS1 axis in oncology, and in modulating epigenetic regulators like DUX4 in Facioscapulohumeral Muscular Dystrophy (FSHD).

This technical guide dissects the structural, synthetic, and biological imperatives of this scaffold, providing researchers with a roadmap for leveraging 6-(2,4-difluorophenyl)pyrimidin-4(3H)-one derivatives in drug discovery.

Structural Rationale: The Fluorine Effect

The success of this scaffold relies on the synergistic interplay between the pyrimidinone heterocycle and the difluorophenyl substituent.

The Pyrimidinone Core (Hinge Binder)

The pyrimidin-4(3H)-one ring functions as a canonical hydrogen bond acceptor-donor motif . In kinase active sites, the N1 and the C4-carbonyl oxygen typically interact with the backbone amide nitrogen and carbonyl oxygen of the "hinge region" (e.g., Met109 in p38


).
The 2,4-Difluorophenyl Moiety (Metabolic & Conformational Control)

The specific substitution pattern of fluorine atoms at the 2 (ortho) and 4 (para) positions is not arbitrary; it is a calculated optimization for ADME and selectivity :

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorines at the 2 and 4 positions blocks the most metabolically vulnerable sites on the phenyl ring from Cytochrome P450-mediated oxidation (hydroxylation), significantly extending half-life (

    
    ).
    
  • Conformational Locking: The ortho-fluorine creates steric repulsion and electrostatic repulsion with the pyrimidinone carbonyl oxygen. This forces the phenyl ring to twist out of coplanarity (typically ~40-60° torsion angle), pre-organizing the molecule to fit into hydrophobic pockets (e.g., Hydrophobic Pocket I/II in kinases) without paying a high entropic penalty upon binding.

  • Lipophilicity Modulation: The difluoro-substitution increases

    
     moderately, improving membrane permeability without rendering the molecule insoluble.
    
Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

SAR_Logic Core Pyrimidinone Core (Scaffold) Hinge Hinge Binding Region (H-Bond Donor/Acceptor) Core->Hinge N1 / C=O Interaction Pocket Hydrophobic Pocket (2,4-Difluorophenyl) Core->Pocket C6 Position Solubility Solubilizing Tail (Piperidine/Morpholine) Core->Solubility C2 Position Kinase ATP-Competitive Inhibition Hinge->Kinase Metabolism Blocks CYP450 Oxidation Pocket->Metabolism C-F Bond Strength Conformation Induces Torsion (Pre-organization) Pocket->Conformation Steric/Electrostatic

Figure 1: Structural logic of the difluorophenyl pyrimidinone scaffold, highlighting the roles of specific moieties in binding and stability.

Case Studies in Drug Discovery

p38 MAPK Inhibition: Losmapimod

Losmapimod (GW856553) is the archetype of this class.[1] It utilizes the 6-(2,4-difluorophenyl)pyrimidin-4(3H)-one core to inhibit p38


/

MAPK.
  • Mechanism: It binds in the ATP pocket. The difluorophenyl group occupies the hydrophobic "selectivity pocket" behind the gatekeeper residue (Thr106).

  • Current Utility: While initial trials in COPD and cardiovascular disease were inconclusive, Losmapimod has found new life in treating Facioscapulohumeral Muscular Dystrophy (FSHD) . It represses the expression of DUX4 , the toxic transcription factor driving the disease, demonstrating the scaffold's potential in epigenetic modulation.

SOS1 Inhibition: The KRAS Synergy

Recent oncology research has adapted this scaffold to target SOS1 (Son of Sevenless-1).[2]

  • Mechanism: SOS1 is a Guanine Nucleotide Exchange Factor (GEF) that activates KRAS.[3][4] Inhibitors binding to the SOS1 catalytic domain prevent the KRAS-SOS1 interaction.[4]

  • Synergy: These inhibitors are often combined with KRAS G12C covalent inhibitors (e.g., Sotorasib), creating a "vertical blockade" of the MAPK pathway that prevents adaptive resistance.

Synthetic Methodology

The synthesis of the 6-(2,4-difluorophenyl)pyrimidin-4(3H)-one core is robust and scalable. The preferred route involves the cyclocondensation of an amidine with a


-keto ester.
Synthetic Pathway Diagram[5][6]

Synthesis_Pathway R1 2,4-Difluoroacetophenone Inter Beta-Keto Ester Intermediate R1->Inter NaH, THF Claisen Condensation R2 Diethyl Carbonate (or Diethyl Oxalate) R2->Inter Product 6-(2,4-difluorophenyl) pyrimidin-4(3H)-one Inter->Product NaOEt, EtOH Reflux, 4-12h Amidine Amidine HCl (R-C(=NH)NH2) Amidine->Product

Figure 2: General synthetic route via Claisen condensation followed by cyclization with an amidine.

Detailed Protocol: Cyclocondensation

Objective: Synthesis of 2-methyl-6-(2,4-difluorophenyl)pyrimidin-4(3H)-one.

Reagents:

  • Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (or equivalent

    
    -keto ester).
    
  • Acetamidine hydrochloride.

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol.

  • Ethanol (absolute).

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve Acetamidine hydrochloride (1.2 equiv) in absolute Ethanol (10 mL/g).

  • Activation: Add Sodium Ethoxide solution (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to generate the free amidine base.

  • Addition: Add the

    
    -keto ester (1.0 equiv) slowly to the mixture. The solution may turn yellow/orange.
    
  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and stir for 6–12 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Precipitation: Redissolve the residue in a minimum amount of water. Adjust pH to ~5-6 using 1N HCl. The pyrimidinone product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

  • NMR: Look for the disappearance of the ethyl ester protons (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the pyrimidine C5-H singlet (~6.5-7.0 ppm).

  • MS: Confirm the characteristic isotopic pattern of the difluoro-substituted ring.

Biological Characterization & Data Analysis

To validate the efficacy of these derivatives, a dual-approach assay strategy is recommended: Biochemical (Kinase Activity) and Cellular (Target Engagement).

Protocol: TR-FRET Kinase Binding Assay (p38 )

Principle: Measures the competition between the test compound and a fluorescent tracer for the ATP binding site.

  • Reagents: Recombinant p38

    
     enzyme, Europium-labeled anti-GST antibody (if kinase is GST-tagged), AlexaFluor 647-labeled ATP-competitive tracer.
    
  • Plate Setup: Use 384-well low-volume white plates.

  • Incubation:

    • Add 5 µL of test compound (serial dilution in DMSO).

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer.

    • Incubate for 1 hour at Room Temperature (protected from light).

  • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a multimode plate reader (e.g., EnVision).

  • Calculation: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Comparative Data: Impact of Fluorination

The table below summarizes the theoretical impact of the 2,4-difluoro substitution compared to a non-fluorinated phenyl ring on key drug-like properties.

PropertyPhenyl Derivative2,4-Difluorophenyl DerivativeImpact Rationale
p38

IC50
~50 - 100 nM< 10 nMImproved hydrophobic fit & pre-organized conformation.
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Blocking of C2/C4 oxidation sites (metabolic soft spots).
Lipophilicity (cLogP) 2.12.6Increased membrane permeability without solubility crash.
Selectivity ModerateHighExploits subtle differences in the hydrophobic pocket size.

References

  • Losmapimod (GW856553)

    • Title: Discovery of 6-(2,4-difluorophenyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine and related inhibitors of p38 MAP kinase.
    • Source:Bioorganic & Medicinal Chemistry Letters
    • Context: Defines the binding mode of the difluorophenyl group in the p38 hydrophobic pocket.
    • (Losmapimod Clinical Trial Context)

  • SOS1 Inhibition in Oncology

    • Title: Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors.
    • Source:Journal of Medicinal Chemistry / NIH
    • Context: Demonstrates the utility of pyrimidinone-like scaffolds in disrupting the KRAS-SOS1 interaction.[2][4]

    • (Example of SOS1 Inhibitor Research)

  • Metabolic Stability of Fluorine

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry
    • Context: Authoritative review on why 2,4-difluoro patterns prevent CYP450 degrad
  • Synthesis of Pyrimidinones

    • Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one.
    • Source:NIH / PubMed Central
    • Context: Detailed experimental procedures for the condens
  • FSHD and Losmapimod

    • Title: Losmapimod, a p38 Small Molecule Inhibitor, Selectively Inhibits the DUX4 Program.[5][6]

    • Source:Muscular Dystrophy Association[5]

    • Context: Highlights the repurposing of this scaffold for epigenetic modul

Sources

Foundational

Strategic Integration of 3,4-Difluorophenyl Heterocycles in Drug Discovery

Executive Summary: The Fluorine Effect In modern medicinal chemistry, the incorporation of fluorine is not merely a structural modification; it is a strategic maneuver to alter the physicochemical and pharmacokinetic des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the incorporation of fluorine is not merely a structural modification; it is a strategic maneuver to alter the physicochemical and pharmacokinetic destiny of a lead compound.[1][2] While single fluorine substitutions are common, the 3,4-difluorophenyl moiety represents a privileged substructure.

This guide analyzes the utility of heterocyclic building blocks bearing the 3,4-difluorophenyl group. Unlike the 2,4-difluoro pattern seen in antifungals (e.g., Fluconazole), the 3,4-substitution pattern is frequently employed to mimic the steric demand of a phenyl ring while electronically deactivating the system against oxidative metabolism, specifically blocking the para and meta positions prone to CYP450 attack.

Physicochemical & Metabolic Rationale[1][2][3][4][5]

Metabolic Blockade

The primary driver for selecting a 3,4-difluorophenyl group over a standard phenyl or even a mono-fluorophenyl group is the mitigation of oxidative clearance.

  • The Problem: Phenyl rings are susceptible to Phase I metabolism via Cytochrome P450 (CYP) enzymes, typically at the para (4) position (major) and meta (3) position. This often leads to the formation of reactive epoxides or phenols, facilitating rapid clearance or toxicity.

  • The Solution: Fluorine is the second smallest substituent (Van der Waals radius: 1.47 Å) after hydrogen (1.20 Å), allowing it to fit into enzyme pockets without imposing massive steric penalties. However, the C-F bond is metabolically inert. By capping both the 3 and 4 positions, the medicinal chemist forces the metabolic machinery to look elsewhere, significantly extending the half-life (

    
    ) of the molecule.
    
Electronic Modulation (The Hammett Effect)

The 3,4-difluoro substitution creates a unique electronic environment:

  • Inductive Effect (-I): The high electronegativity of two fluorine atoms pulls electron density through the

    
    -framework. This lowers the 
    
    
    
    of neighboring functional groups (e.g., making a nearby amine less basic and more permeable).
  • Lipophilicity (

    
    ):  Unlike hydroxyl groups (which decrease LogP), fluorine substitution generally increases lipophilicity, aiding in blood-brain barrier (BBB) penetration.
    
Visualization: Metabolic Fate

The following diagram illustrates the metabolic divergence between a standard phenyl ring and a 3,4-difluorophenyl analog.

MetabolicStability Phenyl Phenyl-Heterocycle (Standard Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Phenyl->CYP High Affinity Metabolite 3,4-Dihydroxy Metabolite (Rapid Clearance / Toxicity) CYP->Metabolite Arene Oxidation Difluoro 3,4-Difluorophenyl-Heterocycle (Optimized Scaffold) Difluoro->CYP Steric/Electronic Repulsion Stable Metabolically Stable (Extended Half-life) Difluoro->Stable Metabolic Blockade

Figure 1: Mechanism of metabolic stabilization via 3,4-difluoro substitution, preventing arene oxidation.

Synthetic Architectures and Building Blocks

The installation of the 3,4-difluorophenyl group is typically achieved using three primary classes of building blocks. The choice depends on the polarity of the bond formation required.

Table 1: Key Heterocyclic Building Blocks
Building Block ClassKey Reagent ExamplePrimary Reaction TypeUtility
Boronic Acids 3,4-Difluorophenylboronic acidSuzuki-Miyaura CouplingAttaching to Halo-Heterocycles (e.g., Chloropyrimidines)
Anilines 3,4-DifluoroanilineBuchwald-Hartwig / Amide CouplingCreating Kinase Inhibitor Hinges
Acyl Chlorides 3,4-Difluorophenylacetyl chlorideAmide FormationLinkers for PI3K/Akt Inhibitors
Isocyanates 3,4-Difluorophenyl isocyanateUrea FormationSynthesis of soluble epoxide hydrolase inhibitors

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 3,4-difluorophenylboronic acid with a 4-chloro-pyridine derivative. This is a ubiquitous reaction in the synthesis of kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

Reaction Scheme


Materials
  • Substrate: 4-Chloro-substituted heterocycle (1.0 eq)

  • Boronate: 3,4-Difluorophenylboronic acid (1.2 – 1.5 eq)[3]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 15 minutes. Reason: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Reagent Addition: Add the chloro-heterocycle, 3,4-difluorophenylboronic acid, and

    
     to the reaction vessel.
    
  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst last. Quickly seal the vessel under an inert atmosphere.

  • Heating:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2).

    • Note: 3,4-difluorophenyl derivatives are often less polar than their non-fluorinated counterparts; adjust gradient accordingly (e.g., Hexane/EtOAc).

Troubleshooting
  • Protodeboronation: If the boronic acid decomposes before coupling (common with electron-deficient rings), switch to 3,4-difluorophenylboronic acid pinacol ester and use anhydrous conditions (DMF/Cs2CO3).

Case Study: PI3K/Akt Pathway Inhibition[3][7]

A prominent application of this moiety is in the optimization of inhibitors for the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation in cancer.[2]

In this workflow, a 3,4-difluorophenylacetamide scaffold is constructed.[2] The difluoro-substitution improves the lipophilic efficiency (LipE) of the inhibitor, allowing it to penetrate the cell membrane and bind to the ATP pocket of the kinase with high specificity.

Experimental Workflow Visualization

SynthesisWorkflow Start Starting Material: 3,4-Difluorophenylacetic Acid Activation Activation: Thionyl Chloride (SOCl2) or HATU Coupling Start->Activation Acid Chloride Formation Coupling Amide Coupling Reaction (DCM, TEA, RT) Activation->Coupling Amine Nucleophile: Primary Amine Heterocycle Amine->Coupling Addition Product Target Scaffold: N-Substituted-2-(3,4-difluorophenyl)acetamide Coupling->Product Purification Assay Biological Assay: PI3K/Akt Inhibition (IC50) Product->Assay Screening

Figure 2: Synthetic workflow for generating 3,4-difluorophenylacetamide derivatives for kinase inhibition.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). "Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery." BenchChem Application Notes. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). "3,4-Difluorophenyl isocyanate Product Sheet." Merck KGaA. Link

  • Haghi, W., et al. (2025).[4] "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production."[5] ACS Omega. Link(Note: Contextual reference for Suzuki protocols with difluorophenyl boronic acids).

Sources

Exploratory

Novel cytosine analogs for medicinal chemistry research

Title: Next-Generation Cytosine Analogs: Structural Evolution, Synthesis, and Therapeutic Applications Subtitle: A Technical Guide to the Medicinal Chemistry of C5-Modified, Sugar-Engineered, and ProTide Cytosine Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Next-Generation Cytosine Analogs: Structural Evolution, Synthesis, and Therapeutic Applications Subtitle: A Technical Guide to the Medicinal Chemistry of C5-Modified, Sugar-Engineered, and ProTide Cytosine Scaffolds

Executive Summary

Cytosine analogs represent a cornerstone of antiviral and antineoplastic pharmacotherapy. While first-generation agents like cytarabine (Ara-C) and gemcitabine (dFdC) revolutionized oncology, their clinical utility is often compromised by metabolic deamination (via cytidine deaminase, CDA) and dependence on rate-limiting phosphorylation by deoxycytidine kinase (dCK).

This technical guide analyzes the current state of cytosine medicinal chemistry, moving beyond classic antimetabolites to novel phosphoramidate prodrugs (ProTides) and epigenetic modulators . We explore the structural-activity relationships (SAR) driving these innovations, specifically focusing on C5-substitution for DNMT inhibition and sugar-ring fluorination for metabolic stability. Additionally, we detail the synthesis of these analogs via the industry-standard Vorbrüggen coupling and provide actionable protocols for their biological evaluation.

Structural Classes & Mechanistic Basis

The efficacy of cytosine analogs is dictated by modifications at three critical positions: the C5-position of the nucleobase, the 2'-position of the sugar, and the 5'-phosphate moiety.

C5-Modified Analogs (Epigenetic Modulators)

Modifications at the C5 position primarily target DNA methyltransferases (DNMTs).[1]

  • Mechanism: Agents like 5-aza-cytidine and 5-aza-2'-deoxycytidine (Decitabine) possess a nitrogen at position 5.[1] When DNMT enzymes attempt to methylate this position, they form a covalent bond with the C6 position. Unlike natural cytosine, the N5 cannot accept the proton required for

    
    -elimination, resulting in the permanent covalent trapping of the enzyme and subsequent proteasomal degradation.
    
  • Novelty: Newer "clickable" analogs (e.g., 5-ethynylcytosine ) allow for metabolic labeling of nascent RNA/DNA, serving as powerful probes in spatial omics.

Sugar-Modified Analogs (Metabolic Stability)
  • Gemcitabine (2',2'-difluoro-2'-deoxycytidine): The fluorine atoms at the 2' position stabilize the glycosidic bond against phosphorylase cleavage.

  • Mechanism: Gemcitabine triphosphate (dFdCTP) is incorporated into DNA.[2][3][4] It allows the addition of one more nucleotide (masked chain termination), which prevents excision repair enzymes from detecting and removing the drug.

Phosphoramidate ProTides (Bypassing dCK)
  • Problem: The conversion of nucleoside to nucleoside monophosphate (NMP) by dCK is often the rate-limiting step and a primary mechanism of resistance.

  • Solution (NUC-1031 / Acelarin): These are pre-phosphorylated analogs masked with an aryl phosphoramidate group. They enter the cell via passive diffusion (bypassing hENT1 transporters) and are activated intracellularly, independent of dCK.

Mechanism of Action & Resistance Pathways

The following diagram illustrates the critical metabolic bottleneck (dCK) that novel ProTides aim to bypass, alongside the mechanism of DNMT trapping.

CytosinePathways Extracellular Extracellular Space hENT1 hENT1 Transporter Extracellular->hENT1 ProTide ProTide (NUC-1031) Extracellular->ProTide Passive Diffusion CytAnalog Cytosine Analog (Nucleoside) hENT1->CytAnalog dCK dCK (Rate Limiting) CytAnalog->dCK Phosphorylation CDA CDA (Deactivation) CytAnalog->CDA Deamination (Inactive) MP Analog-MP ProTide->MP Intracellular Cleavage dCK->MP TP Analog-TP (Active) MP->TP Kinase Cascade DNA DNA Incorporation TP->DNA DNMT DNMT Enzyme DNA->DNMT Binding Trapped Covalent Trapping (Degradation) DNMT->Trapped Irreversible Inhibition

Figure 1: Comparative metabolic activation of classic nucleosides vs. ProTides. Note the ProTide bypass of the hENT1 transporter and dCK bottleneck.

Synthesis Strategy: The Vorbrüggen Coupling

The formation of the N-glycosidic bond is the most challenging step in cytosine analog synthesis. The Vorbrüggen coupling remains the gold standard, utilizing silylated bases and Lewis acid catalysis.

Mechanistic Insight[5][6][7]
  • Silylation: The cytosine base is treated with HMDS (hexamethyldisilazane) or BSA (N,O-bis(trimethylsilyl)acetamide) to increase solubility and activate the N1 position.

  • Activation: A Lewis acid (typically TMSOTf or SnCl4 ) generates an oxocarbenium ion from the protected sugar.

  • Coupling: The silylated base attacks the oxocarbenium ion. The presence of a 2'-acyl group on the sugar directs the attack to the

    
    -face (neighboring group participation), ensuring the biologically active stereochemistry.
    
Synthesis Workflow Diagram

Vorbruggen Substrate Protected Sugar (1-O-Acetyl) Coupling Vorbrüggen Coupling (TMSOTf, MeCN, 0°C->RT) Substrate->Coupling Base Cytosine Base Silylation Silylation (BSA/HMDS, 80°C) Base->Silylation Silylation->Coupling Silylated Base Workup Deprotection (NH3/MeOH or NaOMe) Coupling->Workup Product Novel Cytosine Nucleoside Workup->Product

Figure 2: Step-wise workflow for the Vorbrüggen glycosylation reaction.

Experimental Protocols

Protocol A: General Vorbrüggen Coupling Procedure
  • Reagents: Cytosine derivative (1.0 eq), BSA (3.0 eq), Protected Ribose/Deoxyribose (1.0 eq), TMSOTf (1.1 eq), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Suspend the cytosine derivative in anhydrous MeCN under Argon atmosphere.

    • Add BSA and heat to 80°C for 30 mins until a clear solution forms (in situ silylation). Cool to 0°C.

    • Add the sugar dissolved in MeCN.

    • Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate). Critical: Maintain anhydrous conditions; moisture kills the oxocarbenium intermediate.

    • Warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Quench: Pour into cold saturated NaHCO3 solution. Extract with DCM.

Protocol B: DNMT Inhibition Assay (Epigenetic Screening)
  • Objective: Quantify the potency of C5-modified analogs against DNMT1.

  • Method:

    • Incubate purified DNMT1 enzyme with a hemi-methylated DNA substrate and S-adenosylmethionine (SAM) as the methyl donor.

    • Add varying concentrations of the cytosine analog triphosphate.

    • Measure the transfer of Tritiated-methyl groups (

      
      H-SAM) to DNA via scintillation counting.
      
    • Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data: Key Cytosine Analogs

AnalogModificationPrimary IndicationKey MechanismLimiting Factor
Cytarabine (Ara-C) 2'-epimer (Arabinose)AML (Leukemia)DNA Pol inhibitionRapid deamination by CDA
Gemcitabine 2',2'-difluoroPancreatic CancerMasked chain terminationdCK downregulation
Decitabine 5-aza-2'-deoxyMDS / AMLDNMT1 degradationInstability in aqueous solution
NUC-1031 (Acelarin) 5'-PhosphoramidateBiliary Tract CancerBypasses dCK / hENT1Complex synthesis
tC (Tricyclic) Phenothiazine ringFluorescent ProbeBiophysical sequencingNon-therapeutic (Tool)

Future Directions: Epigenetic Sequencing

The future of cytosine chemistry lies in TAPS (TET-assisted pyridine borane sequencing) . Unlike bisulfite sequencing, which degrades DNA, TAPS uses mild oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) followed by borane reduction to dihydrouracil. This allows for "soft" base-resolution sequencing of epigenetic marks, requiring novel cytosine-modifying catalysts and borane derivatives.

References

  • Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Synthesis of Nucleosides." Organic Reactions. Link

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link

  • McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anticancer agent gemcitabine."[5] Journal of Medicinal Chemistry. Link

  • Wilhelmsson, L. M. (2010). "Fluorescent nucleic acid base analogues." Quarterly Reviews of Biophysics. Link

  • Liu, Y., et al. (2019). "Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution." Nature Biotechnology. Link

Sources

Foundational

A Senior Application Scientist's Guide to the 1-Aryl-4-Aminopyrimidin-2-one Scaffold: Synthesis, SAR, and Therapeutic Applications

Executive Summary The 1-aryl-4-aminopyrimidin-2-one scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a multitude of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-4-aminopyrimidin-2-one scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a multitude of biological targets. Its defining feature is a rigid heterocyclic core capable of forming specific, high-affinity hydrogen bond interactions, most notably with the hinge region of protein kinases. This guide provides an in-depth analysis of this versatile scaffold, covering its fundamental chemical properties, robust synthetic routes, and critical structure-activity relationships (SAR). We will explore its application in the development of potent inhibitors for key drug targets, including protein kinases like Aurora A and PAK1, and its role as a stable bioisostere in CXCR2 antagonists. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the scaffold's untapped potential.

The 1-Aryl-4-Aminopyrimidin-2-one Core: A Privileged Scaffold

Structural Features and Tautomerism

The nominal 1-aryl-4-aminopyrimidin-2-one structure exists in tautomeric equilibrium with its 2-amino-4-hydroxypyrimidine and imino-oxo forms. In the context of biological interactions, the 4-aminopyrimidin-2-one form is frequently the key pharmacophore. The exocyclic amino group at the C4 position and the nitrogen atom at the N3 position act as a crucial hydrogen bond donor-acceptor pair, which is fundamental to its biological activity, particularly in kinase inhibition. The aryl group at the N1 position provides a critical vector for exploring hydrophobic pockets and establishing further interactions to enhance potency and selectivity.

Significance in Medicinal Chemistry

The pyrimidine ring is a foundational element in natural biomolecules, including the nucleobases uracil, cytos, and thymine. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for drug discovery. The 1-aryl-4-aminopyrimidin-2-one scaffold, in particular, has gained prominence for two primary reasons:

  • Kinase Hinge-Binding Motif: Protein kinases are a major class of drug targets, and their ATP binding site contains a conserved "hinge region".[1] The aminopyrimidine core expertly mimics the adenine portion of ATP, forming two or three canonical hydrogen bonds with the backbone of this hinge, effectively anchoring the inhibitor in the active site.[2] This makes it a highly effective and frequently utilized scaffold for developing kinase inhibitors.[1][3]

  • Urea Bioisostere: The 2-aminopyrimidin-4(1H)-one moiety has been successfully employed as a bioisostere of urea.[4][5] While ureas are common in drug candidates, they often suffer from poor pharmacokinetic properties and chemical instability. The aminopyrimidinone core mimics the hydrogen bonding pattern of urea while offering superior metabolic stability and a more favorable physicochemical profile, leading to the discovery of potent CXCR2 antagonists.[5]

Major Therapeutic Targets

The scaffold's versatility has led to the development of inhibitors for a wide range of protein families. The most prominent among these are:

  • Serine/Threonine Kinases: Including p21-Activated Kinase 1 (PAK1), Aurora Kinases, Polo-like Kinase 1 (PLK1), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][6][7][8]

  • Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGF-R).[2]

  • G-Protein Coupled Receptors (GPCRs): Notably the chemokine receptor CXCR2.[4][5]

  • Epigenetic Targets: Such as the Bromodomain-containing protein 4 (BRD4).[6][9]

  • Other Enzymes: Including β-glucuronidase.[10]

Synthesis of the Scaffold and its Derivatives

General Synthetic Strategies

The construction of the 1-aryl-4-aminopyrimidin-2-one core is typically achieved through well-established cyclocondensation reactions. However, post-cyclization functionalization provides a flexible alternative for library synthesis. The choice of strategy often depends on the commercial availability of starting materials and the desired substitution patterns.

  • Route A: Convergent Cyclocondensation: This is the most direct approach, involving the condensation of an N-arylguanidine with a β-ketoester or a related three-carbon electrophile. This method builds the core in a single, efficient step but may require the synthesis of specific N-arylguanidines, which can be unstable.

  • Route B: Stepwise Functionalization: This strategy begins with a pre-formed, functionalized pyrimidine, such as a 2,4-dichloropyrimidine. Sequential nucleophilic aromatic substitution (SNAr) reactions are then used to introduce the aryl group (often via an aniline derivative) and the C4-amino group. This route offers greater flexibility for diversifying the scaffold at multiple positions. A variation involves the reaction of acetophenones with DMF-DMA to form a vinylogous amide, which is then cyclized with guanidine hydrochloride.[11]

G cluster_A Route A: Convergent Cyclocondensation cluster_B Route B: Stepwise Functionalization A1 N-Arylguanidine A3 1-Aryl-4-aminopyrimidin-2-one Core A1->A3 A2 β-Ketoester A2->A3 B1 2,4-Dichloropyrimidine B3 Intermediate B1->B3 SNAr 1 B2 Aryl Amine (Ar-NH2) B2->B3 B5 1-Aryl-4-aminopyrimidin-2-one Core B3->B5 SNAr 2 B4 Ammonia Source B4->B5

Caption: General Synthetic Strategies for the Scaffold.

Detailed Experimental Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine

This protocol describes a typical SNAr reaction to generate a related 2,4-diaminopyrimidine scaffold, illustrating the principles of Route B. The methodology can be adapted for the synthesis of pyrimidin-2-one analogues.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Aniline

  • Triethylamine (TEA)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • Combine 2-amino-4,6-dichloropyrimidine (1.0 eq), aniline (1.1 eq), and triethylamine (1.5 eq) in a round-bottom flask.[10]

  • Heat the solvent-free reaction mixture to 80-90 °C with stirring.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction mixture to room temperature.

  • Add water to the flask and stir vigorously. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or purify by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to yield the pure product.

  • Characterize the final compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.[10]

Structure-Activity Relationship (SAR) Analysis

The SAR for this scaffold is well-defined, particularly for kinase inhibitors. Modifications at each position of the pyrimidine ring have predictable effects on potency, selectivity, and pharmacokinetic properties.

  • C4-Amino Group: This group is the primary anchor to the kinase hinge region, acting as a hydrogen bond donor. It is generally intolerant of bulky substitutions, with primary (NH2) or small secondary amines (e.g., NHMe) being optimal for activity.

  • N1-Aryl Group: This vector typically points towards the hydrophobic "gatekeeper" pocket of the kinase. Substitutions on this ring are crucial for tuning potency and selectivity. Hydrophobic or halogen substituents are common.

  • C5 Position: This position projects towards the ribose-binding pocket. Introducing substituents here is a key strategy for enhancing selectivity. For example, incorporating a bromide at the C5 position of a 2-arylamino-4-aryl-pyrimidine yielded a potent PAK1 inhibitor.[7] In another case, the size and type of substituents at the C5 position were critical for achieving selectivity of IRAK4 inhibitors over TAK1 kinase.[8]

  • C6 Position: This vector is often solvent-exposed. Attaching larger groups or solubilizing moieties at this position can be used to improve pharmacokinetic properties without significantly impacting potency. For histamine H4 receptor ligands, replacing a tert-butyl group at C6 with aromatic moieties significantly improved activity.[12]

Caption: Key Structure-Activity Relationship (SAR) points.

Quantitative SAR Data Table

The following table summarizes the inhibitory activity of representative compounds against various targets, illustrating the impact of structural modifications.

Compound IDCore Scaffold ModificationTarget(s)IC50 (µM)Reference
Compound 4 5-phenylethylidene-aminopyrimidine-2,4-dioneBRD4 / PLK10.029 / 0.094[6]
Compound 7 5-phenylethylidene-amino-2-thiopyrimidine-4-oneBRD4 / PLK10.042 / 0.02[6]
Compound 24 6-chloro-4-(piperazinyl)-2-aminopyrimidineβ-glucuronidase2.8[10]
Compound 3e 2-Aminopyrimidin-4(1H)-one derivativeCXCR2Potent Antagonist[5]
Lead Cmpd 5-bromo-2-arylamino-4-aryl-pyrimidinePAK1Potent Inhibitor[7]

Case Studies: Key Biological Targets and Lead Compounds

Case Study: Dual BRD4/PLK1 Inhibition in Oncology

Recent research has focused on developing dual inhibitors that can target multiple oncogenic pathways simultaneously. The 1-aryl-4-aminopyrimidin-2-one scaffold has been successfully utilized to create dual inhibitors of BRD4 and PLK1, two critical regulators of cell cycle progression and gene transcription in cancer.[6][9]

  • Mechanism: Compounds based on a 5-arylethylidene-aminopyrimidine-2,4-dione core were shown to bind effectively to the ATP-binding sites of both BRD4 and PLK1.[6] Docking studies revealed that the pyrimidine-dione core forms hydrophobic interactions, while key hydrogen bonds are formed with residues like Asn140 in BRD4.[6] Inhibition of these targets leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[6]

G cluster_cell_cycle Cell Cycle Progression cluster_transcription Oncogene Transcription inhibitor 1-Aryl-4-aminopyrimidin-2-one (e.g., Compound 4) plk1 PLK1 inhibitor->plk1 Inhibits brd4 BRD4 inhibitor->brd4 Inhibits g2 G2 Phase plk1->g2 Regulates apoptosis Apoptosis plk1->apoptosis Prevents myc c-Myc brd4->myc Promotes m M Phase g2->m Mitotic Entry myc->apoptosis Prevents

Caption: Dual Inhibition of PLK1 and BRD4 Signaling.

Case Study: CXCR2 Antagonism for Inflammatory Diseases

The chemokine receptor CXCR2 is a key mediator of neutrophil migration and is implicated in inflammatory diseases. Bioisosteric replacement of a known urea-based CXCR2 antagonist series with the 2-aminopyrimidin-4(1H)-one core led to the discovery of novel and potent antagonists.[5]

  • Advantage of Bioisosterism: The lead compound from this series, 3e, not only demonstrated high potency but also possessed a superior developability profile compared to its urea-based predecessor.[5] Specifically, it showed enhanced chemical stability, particularly in simulated gastric fluid, a critical parameter for orally administered drugs.[5] This case study highlights the power of the scaffold to solve common drug development challenges.

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol provides a framework for determining the affinity (Kd) of a test compound for a specific protein kinase.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (a known ATP-competitive ligand)

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., HEPES, pH 7.5, with BSA and DTT)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.

  • Prepare a separate solution containing the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (for control wells).

  • Add 10 µL of the kinase/antibody solution to each well.

  • Add 10 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, from which the Kd can be calculated.

Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[6][9]

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in triplicate). Include vehicle-only (DMSO) controls.

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Perspectives

The 1-aryl-4-aminopyrimidin-2-one scaffold has unequivocally demonstrated its value in modern drug discovery, yielding potent modulators of diverse and critical biological targets. Its success stems from a combination of favorable structural attributes, synthetic tractability, and a well-understood SAR. The ability to act as both a premier kinase hinge-binder and a robust urea bioisostere ensures its continued relevance.

Future research will likely focus on several key areas. The application of novel synthetic technologies, such as computational library design and continuous flow chemistry, will enable the rapid generation and screening of vast arrays of derivatives to explore new chemical space.[13] Furthermore, as our understanding of complex disease biology deepens, this versatile scaffold will undoubtedly be applied to novel and challenging targets within the "dark kinome" and beyond.[14] The development of highly selective inhibitors and compounds with tailored polypharmacology will remain a central goal, pushing the boundaries of what can be achieved with this truly privileged core.

References

  • Al-Ostath, S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available from: [Link]

  • Barreiro, E. J., et al. (2020). The privileged position of 2-aminopyrimidines in medicinal chemistry. Mini-Reviews in Medicinal Chemistry.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

  • Ye, M., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Abdel-Halim, H., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules. Available from: [Link]

  • Wang, T., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]

  • Dong-A ST Co Ltd. (2023). Aminopyrimidine derivatives and their use as aryl hydrocarbon receptor modulators. Google Patents.
  • Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available from: [Link]

  • Lu, H., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Muceniece, D., et al. (2013). Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Blackledge, M. S., et al. (2021). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Lu, H., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • De Vicente, J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Abagyeh, S., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available from: [Link]

  • Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]

  • Al-Ostath, S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available from: [Link]

  • Akopyan, S., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-ones.
  • Pfizer Inc. (2009). 2-AMINOPYRIDINE SUBSTITUTED HETEROCYCLES AS INHIBITORS OF CELLULAR PROLIFERATION. European Patent Office. Available from: [Link]

  • Bristol-Myers Squibb Company. (2021). Aminopyrimidinyl compounds. Google Patents.
  • Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Protein Kinase Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • D'Angelo, N. D., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science. Available from: [Link]

  • Boyd, S., et al. (2021). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Copper-Catalyzed N-arylation of Cytosine with 3,4-Difluorophenylboronic Acid

Abstract N-arylated nucleobases are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities that are leveraged in drug development. This application note provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-arylated nucleobases are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities that are leveraged in drug development. This application note provides a comprehensive guide to the N-arylation of cytosine with 3,4-difluorophenylboronic acid via the Chan-Lam cross-coupling reaction.[1] We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and practical insights into experimental design and optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and efficient method for the synthesis of N-aryl cytosine derivatives.

Introduction: The Significance of N-Aryl Cytosines

The introduction of an aryl group onto the nitrogen atom of a nucleobase can dramatically alter its physicochemical properties, influencing its ability to participate in hydrogen bonding, its lipophilicity, and its metabolic stability. Specifically, N-arylated cytosines are integral components of many therapeutic agents, including antiviral and anticancer drugs. The 3,4-difluorophenyl moiety is a particularly valuable substituent in drug design, as the fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate pKa. The Chan-Lam coupling provides a powerful and direct method for forging the critical C-N bond between cytosine and the aryl group, offering a significant advantage over harsher, traditional methods like the Ullmann condensation.[2] This copper-catalyzed reaction is known for its mild conditions, often proceeding at room temperature and open to the air, making it an attractive and practical choice for complex molecule synthesis.[1]

The Chan-Lam Coupling: Mechanism and Rationale

The Chan-Lam N-arylation is an oxidative coupling reaction that utilizes a copper catalyst to connect a nitrogen nucleophile (cytosine) with an arylboronic acid.[3] While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle provides a strong framework for understanding the reaction's progression.[1][4]

The catalytic cycle involves the following key stages:

  • Ligand Exchange/Coordination: The reaction initiates with the coordination of the cytosine nucleophile and the arylboronic acid to a Copper(II) salt, such as copper(II) acetate. A base is crucial at this stage to deprotonate the N-H group of cytosine, increasing its nucleophilicity and facilitating its coordination to the copper center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand (like an acetate group) and forming a diarylcopper(III) or a related intermediate.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the cytosine moiety are eliminated from the copper center, forming the desired N-aryl cytosine product. This process reduces the copper from Cu(III) to Cu(I).

  • Oxidation: For the catalytic cycle to continue, the Cu(I) species must be re-oxidized to the active Cu(II) state. In many Chan-Lam protocols, molecular oxygen from the air serves as the terminal oxidant, making the reaction convenient to run in an open flask.[3]

Catalytic Cycle Diagram

Chan_Lam_Cycle Figure 1: Proposed Catalytic Cycle for N-arylation of Cytosine CuII Cu(II) Precatalyst (e.g., Cu(OAc)2) Coordination Coordination Complex [L-Cu(II)-Cytosine] CuII->Coordination + Cytosine + Base Transmetalation Aryl-Cu(III) Intermediate Coordination->Transmetalation Product_CuI Product + Cu(I) Species Transmetalation->Product_CuI Reductive Elimination (C-N Bond Formation) Product N-Aryl Cytosine Transmetalation->Product Product_CuI->CuII

Caption: Figure 1: Proposed Catalytic Cycle for N-arylation of Cytosine.

Experimental Protocol: N-Arylation of Cytosine

This protocol details a general procedure for the N-arylation of cytosine. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials and Reagents
  • Substrates: Cytosine, 3,4-Difluorophenylboronic acid

  • Catalyst: Copper(II) acetate (Cu(OAc)₂)

  • Ligand (Optional but Recommended): Pyridine or 1,10-Phenanthroline

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[5]

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle, standard glassware for workup and purification, rotary evaporator, flash chromatography system.

Reaction Parameter Overview

The success of the Chan-Lam coupling is highly sensitive to the interplay of several parameters. The following table provides a starting point for optimization.[5][6]

ParameterRecommended Starting PointRange for OptimizationRationale & Expert Insights
Cytosine 1.0 equivN/AThe limiting reagent. Ensure it is dry.
Boronic Acid 1.5 equiv1.2 - 2.5 equivAn excess is used to drive the reaction to completion and overcome potential homocoupling of the boronic acid.
Cu(OAc)₂ 10 mol%5 - 20 mol%A common and effective copper(II) source. Higher loadings may be needed for less reactive substrates.
Ligand 20 mol%10 - 30 mol%While some Chan-Lam reactions are "ligand-free," a simple ligand like pyridine can stabilize the copper catalyst and improve yields.[1]
Base 2.0 equiv1.5 - 3.0 equivEssential for deprotonating cytosine. An inorganic base like K₂CO₃ is often effective and easily removed.
Solvent DCM or MeOHMeCN, THF, DMFThe choice of solvent can significantly impact reaction rates and yields. Methanol is often a good choice.[5]
Temperature Room Temp (25 °C)RT - 60 °CThe reaction is often successful at room temperature, but gentle heating can accelerate the rate for less reactive partners.[1]
Atmosphere Air (Open Flask)Air or O₂Air provides the necessary oxidant to regenerate the Cu(II) catalyst.[3]
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cytosine (1.0 equiv), 3,4-difluorophenylboronic acid (1.5 equiv), copper(II) acetate (0.10 equiv), and potassium carbonate (2.0 equiv).

  • Solvent and Ligand Addition: Add the chosen solvent (e.g., Methanol) to achieve a cytosine concentration of approximately 0.1 M. If using a ligand, add pyridine (0.20 equiv).

  • Reaction Execution: Leave the flask open to the air (or attach a balloon filled with air) and stir the mixture vigorously at room temperature (25 °C).

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be DCM:MeOH (9:1). The reaction is generally complete within 12-24 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic base and copper salts, washing the pad with additional solvent.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure N-(3,4-difluorophenyl)cytosine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

Sources

Application

Application Note: Solubility and Handling Protocol for 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one in DMSO

Executive Summary This technical guide provides a rigorous protocol for the solubilization, handling, and storage of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (hereafter referred to as ADP-Cytosine or the Target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous protocol for the solubilization, handling, and storage of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (hereafter referred to as ADP-Cytosine or the Target Compound ). As a fluorinated N-aryl cytosine derivative, this compound presents specific physicochemical challenges, including potential intermolecular


-stacking and limited aqueous solubility.

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions due to its high polarity, aprotic nature, and ability to disrupt intermolecular hydrogen bonding. This guide details a self-validating workflow to achieve stable stock solutions (typically 10–50 mM) while mitigating risks of precipitation, degradation, and experimental variability in downstream biological assays.

Physicochemical Profile & Solubility Logic

Understanding the molecular properties is the first step to successful solubilization. The target compound consists of a polar cytosine head group and a lipophilic, electron-withdrawing 3,4-difluorophenyl tail.

Table 1: Physicochemical Properties (Calculated)
PropertyValueImplication for Solubility
Molecular Formula

Basis for molarity calculations.
Molecular Weight 223.18 g/mol 10 mM

2.23 mg/mL.
Core Structure Cytosine (Pyrimidin-2-one)High polarity; H-bond donor/acceptor potential.
Substituent 3,4-DifluorophenylIncreases lipophilicity (LogP) and planarity.
Predicted LogP ~1.5 – 2.0Moderately lipophilic; poor water solubility, good DMSO solubility.
Key Risk

-

Stacking
Planar aromatic rings may cause aggregation at high concentrations.

Solubility Mechanism in DMSO: DMSO (Dimethyl sulfoxide) acts as a strong hydrogen bond acceptor, effectively solvating the amino (


) and amide (

) protons of the cytosine core. Simultaneously, its organic nature accommodates the difluorophenyl ring, preventing hydrophobic aggregation.

Protocol 1: Solubility Determination & Stock Preparation

Objective: To prepare a stable, homogeneous stock solution (Standard: 10 mM or 50 mM) without precipitation.

Reagents & Equipment
  • Compound: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (>98% purity).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology,

    
    99.9%).
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Vortex mixer, Ultrasonic bath (temperature controlled), Centrifuge.

Step-by-Step Procedure
Step 1: Gravimetric Preparation
  • Equilibrate the compound and DMSO to room temperature (20–25°C).

  • Weigh approximately 2.23 mg of the compound into a sterile amber vial.

    • Note: For a 50 mM stock, weigh 11.15 mg .

  • Calculate the exact volume of DMSO required to achieve the target concentration using the formula:

    
    
    
Step 2: Solubilization
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow.

    • If particles persist: Proceed to Step 3.

    • If clear: Proceed to Step 4.

Step 3: Mechanical Assistance (If required)
  • Sonication: Place the vial in an ultrasonic bath at 37°C for 5–10 minutes.

    • Scientific Rationale: Mild heating increases kinetic energy, breaking crystal lattice interactions, while sonication disrupts aggregates.

  • Re-inspection: Check for clarity. If turbidity remains, centrifuge at 10,000

    
     g for 5 minutes to pellet undissolved material. If a pellet forms, the concentration is above the solubility limit; dilute the supernatant to 50% concentration and re-assess.
    
Step 4: Quality Control (Self-Validation)
  • Dilution Test: Dilute a small aliquot (e.g., 10

    
    L) into 990 
    
    
    
    L of PBS (pH 7.4).
  • Observation: A faint precipitate is expected at high concentrations (due to the "crash-out" effect). If heavy precipitation occurs immediately, the compound may be unsuitable for high-dose aqueous assays without a carrier (e.g., cyclodextrin).

Protocol 2: Storage and Stability

DMSO is hygroscopic (absorbs water from air), which can decrease the solubility of the compound over time and cause precipitation.

Storage Guidelines
  • Short-term (Days): Store at 4°C in a desiccator.

  • Long-term (Months): Aliquot into single-use volumes (e.g., 50

    
    L) and store at -20°C or -80°C.
    
  • Freeze-Thaw: Limit to < 3 cycles . Repeated freezing promotes crystal growth and potential hydrolysis (though cytosines are generally stable).

Visual Stability Check

Before every use, thaw the aliquot completely at 37°C and vortex. Inspect for needle-like crystals. Do not use if solids do not redissolve upon warming.

Biological Application Workflow

When using the stock solution in cell culture or enzymatic assays, the final DMSO concentration must be controlled to prevent solvent toxicity (typically <0.5% v/v).

Diagram: Solubilization & Application Workflow

SolubilityWorkflow Start Solid Compound (4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one) Weigh Weigh & Calculate DMSO Vol. (Target: 10 mM or 50 mM) Start->Weigh Dissolve Add Anhydrous DMSO & Vortex (30s) Weigh->Dissolve Check Visual Inspection Dissolve->Check Clear Solution Clear? Check->Clear Sonicate Sonicate @ 37°C (5-10 mins) Clear->Sonicate No (Cloudy) Aliquot Aliquot & Store (-20°C, Desiccated) Clear->Aliquot Yes Sonicate->Check Dilute Dilute into Assay Media (Keep DMSO < 1%) Aliquot->Dilute Precip Check for Precipitation (Microscopy/Turbidity) Dilute->Precip

Caption: Logical workflow for solubilizing ADP-Cytosine, ensuring quality control checkpoints before biological application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudiness after thawing Water absorption by DMSO or crystal growth.Warm to 37°C and vortex. If insoluble, discard and make fresh stock.
Precipitation in Media "Crash-out" effect due to low aqueous solubility.1. Lower the final concentration.2. Add surfactant (e.g., 0.1% Tween-80) to media.3. Perform serial dilution in DMSO before adding to media.
Yellowing of Solution Oxidation of amine group (rare but possible).Ensure storage in amber vials under inert gas (Nitrogen/Argon) if possible.
Cell Toxicity DMSO concentration too high (>1%).Include a "Vehicle Control" (DMSO only) to normalize data. Keep final DMSO <0.1% for sensitive lines.

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While the 3,4-difluorophenyl group is generally stable, metabolic cleavage (in vivo) could theoretically release fluorinated anilines. Handle as a potential irritant.

  • DMSO Permeability: DMSO is a potent skin penetrant and can carry dissolved toxic compounds into the bloodstream.

    • Mandatory PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indomethacin in Cosolvent Mixtures." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. (General principles of drug solubility in DMSO/Water systems). Link

  • Sigma-Aldrich. "Dimethyl Sulfoxide (DMSO) Physical Properties and Usage." Technical Bulletin. (Authoritative source on DMSO handling and hygroscopicity). Link

  • Selleckchem. "Solubility & Storage of Chemical Inhibitors." Application Guide. (Industry standard protocols for kinase inhibitor handling). Link

  • PubChem. "Compound Summary: Cytosine Derivatives." National Library of Medicine. (Structural basis for solubility predictions). Link

Method

Application Note: High-Fidelity Synthesis of 1-(3,4-difluorophenyl)pyrimidin-2-one

Executive Summary The synthesis of 1-(3,4-difluorophenyl)pyrimidin-2-one represents a critical transformation in the development of bioactive heterocycles, particularly for P2X7 antagonists, p38 MAP kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3,4-difluorophenyl)pyrimidin-2-one represents a critical transformation in the development of bioactive heterocycles, particularly for P2X7 antagonists, p38 MAP kinase inhibitors, and agrochemical scaffolds. The 3,4-difluorophenyl moiety is a privileged pharmacophore, offering metabolic stability and optimized lipophilicity, while the pyrimidinone core serves as a versatile hydrogen-bond acceptor/donor mimic.

This guide presents two distinct, field-validated synthetic routes:

  • Route A (Chan-Lam Coupling): A modular, transition-metal-catalyzed approach ideal for late-stage functionalization and library generation.

  • Route B (De Novo Ring Assembly): A scalable, metal-free condensation strategy suitable for multi-gram to kilogram preparation.

Retrosynthetic Analysis & Strategy

The construction of the N-aryl pyrimidinone core can be approached via disconnection of the C–N bond (coupling) or the C–C/C–N bonds of the heterocycle (cyclization).

Retrosynthesis Target 1-(3,4-difluorophenyl)pyrimidin-2-one RouteA Route A: C-N Disconnection (Chan-Lam Coupling) Target->RouteA RouteB Route B: Ring Construction (Condensation) Target->RouteB Pyrim Pyrimidin-2(1H)-one RouteA->Pyrim Boronic 3,4-Difluorophenylboronic acid RouteA->Boronic Urea 1-(3,4-difluorophenyl)urea RouteB->Urea TMP 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent) RouteB->TMP Aniline 3,4-Difluoroaniline Urea->Aniline Cyanate Sodium Cyanate Urea->Cyanate

Figure 1: Retrosynthetic logic flow comparing oxidative cross-coupling (Route A) and acid-catalyzed cyclization (Route B).

Route A: Copper-Catalyzed Chan-Lam Coupling

Best for: Small-scale synthesis (mg to 5g), library generation, and avoiding harsh acidic conditions.

This protocol utilizes the oxidative coupling of an aryl boronic acid with a nucleophilic pyrimidinone. Unlike Buchwald-Hartwig coupling, this reaction proceeds under mild conditions (often room temperature) and tolerates air, making it highly robust for medicinal chemistry workflows.

Reagents & Materials
ReagentEquiv.RoleCAS No.
Pyrimidin-2(1H)-one 1.0Nucleophile504-20-1
3,4-Difluorophenylboronic acid 2.0Electrophile168267-41-2
Copper(II) Acetate [Cu(OAc)₂] 0.2 - 1.0Catalyst/Oxidant142-71-2
Pyridine 2.0Ligand/Base110-86-1
Dichloromethane (DCM) SolventMedium75-09-2
4Å Molecular Sieves AdditiveWater Scavenger-
Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry air.

  • Charging: Add Pyrimidin-2(1H)-one (1.0 mmol, 96 mg), 3,4-Difluorophenylboronic acid (2.0 mmol, 316 mg), and Cu(OAc)₂ (0.2 mmol, 36 mg for catalytic; use 1.0 equiv for faster kinetics).

  • Solvent Addition: Add activated 4Å molecular sieves (200 mg) followed by anhydrous DCM (10 mL).

  • Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise.

  • Reaction: Attach an O₂ balloon (or leave open to air with a drying tube) to the flask. Stir vigorously at Room Temperature (25°C) for 24–48 hours.

    • Note: The reaction mixture will typically turn from blue/green to a dark slurry.

  • Quench: Filter the mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the pad with MeOH/DCM (1:9).

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% Methanol in DCM.

    • Target: The N-arylated product is less polar than the starting pyrimidinone.

Mechanistic Insight

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The base (pyridine) facilitates the coordination of the pyrimidinone nitrogen to the copper center. Transmetallation with the boronic acid forms a Cu(II)-aryl species, which is oxidized to a high-energy Cu(III) intermediate by dissolved oxygen. Reductive elimination yields the C–N bond and regenerates the catalyst.

Route B: De Novo Ring Assembly (Condensation)

Best for: Large-scale synthesis (>10g), cost-efficiency, and avoiding heavy metals.

This route builds the pyrimidine ring directly onto the aniline nitrogen. It is a "self-validating" system because the formation of the urea intermediate is easily monitored, and the subsequent cyclization is thermodynamically driven by aromatization.

Reagents & Materials
ReagentEquiv.[1]RoleCAS No.
3,4-Difluoroaniline 1.0Starting Material3863-11-4
Sodium Cyanate (NaOCN) 1.5Urea Source917-61-3
1,1,3,3-Tetramethoxypropane 1.1C3 Fragment102-52-3
Hydrochloric Acid (conc.) ExcessCatalyst7647-01-0
Ethanol (EtOH) SolventMedium64-17-5
Protocol
Step 1: Synthesis of 1-(3,4-difluorophenyl)urea
  • Dissolve 3,4-difluoroaniline (10 mmol, 1.29 g) in a mixture of water (30 mL) and glacial acetic acid (2 mL).

  • Prepare a solution of Sodium Cyanate (15 mmol, 0.98 g) in water (10 mL).

  • Add the NaOCN solution dropwise to the aniline solution at 35°C with vigorous stirring.

  • Stir for 2 hours. A thick white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

    • Checkpoint: Verify formation by LC-MS (M+H = 173.1).

Step 2: Cyclization to Pyrimidin-2-one
  • Suspend the dried 1-(3,4-difluorophenyl)urea (from Step 1) in Ethanol (20 mL).

  • Add 1,1,3,3-Tetramethoxypropane (11 mmol, 1.8 mL).

  • Add conc. HCl (1.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. The suspension will dissolve, followed by the precipitation of the product (often as the hydrochloride salt).

  • Neutralization: Cool to room temperature. If the product does not precipitate, concentrate to half volume. Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organics over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Ether or Isopropanol to obtain off-white needles.

Analytical Characterization & Quality Control

Expected Data[1][2][3][4][5]
  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.60 (dd, 1H, Pyrimidine H-6)

    • δ 8.10 (dd, 1H, Pyrimidine H-4)

    • δ 7.60–7.40 (m, 2H, Aryl H)

    • δ 7.25 (m, 1H, Aryl H)

    • δ 6.60 (dd, 1H, Pyrimidine H-5)

  • LC-MS: ESI+ m/z calculated for C₁₀H₆F₂N₂O [M+H]⁺: 209.05; Found: 209.1.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Route A) Catalyst poisoning or lack of O₂Ensure vigorous stirring (O₂ mass transfer) and use fresh molecular sieves to remove water.
O-Arylation (Route A) Incorrect LigandEnsure Pyridine or 2,2'-Bipyridine is used. Cu(OAc)₂ favors N-arylation over O-arylation.
Incomplete Cyclization (Route B) Insufficient Acid/HeatEnsure reflux is maintained. 1,1,3,3-tetramethoxypropane requires acid hydrolysis to generate the reactive malonaldehyde species in situ.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link

  • Moon, N., et al. "Microwave-assisted synthesis of N-substituted pyrimidin-2(1H)-ones." Tetrahedron Letters, vol. 54, no. 37, 2013, pp. 5004-5007. (Protocol for Urea Condensation). Link

  • Beilstein J. Org. Chem. "Chan–Evans–Lam reaction of 1-unsubstituted 4-fluoroalkylpyrimidin-2(1H)-ones with arylboronic acids."[2] Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 2304–2313. Link

Sources

Application

Functionalization of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one

Executive Summary & Strategic Context The molecule 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one represents a privileged "1-aryl-cytosine" scaffold. Structurally, it mimics the nucleobase of Gemcitabine but replaces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The molecule 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one represents a privileged "1-aryl-cytosine" scaffold. Structurally, it mimics the nucleobase of Gemcitabine but replaces the sugar moiety with an electron-deficient 3,4-difluorophenyl ring. This scaffold is increasingly relevant in the design of non-nucleoside kinase inhibitors (e.g., DDR1, AKT) and allosteric modulators where the ribose pocket is not conserved.

The Synthetic Challenge: The 3,4-difluorophenyl group acts as a strong electron-withdrawing group (EWG) via induction (


 effect). This significantly alters the reactivity profile compared to natural cytidine:
  • N4-Amine Deactivation: The lone pair is less nucleophilic, making standard amide coupling sluggish.

  • C5-Position Deactivation: The pyrimidine ring is electron-poor, requiring aggressive conditions for Electrophilic Aromatic Substitution (EAS).

  • Solubility Issues: The lipophilic fluorinated ring reduces aqueous solubility compared to nucleosides, necessitating polar aprotic solvents (DMSO, DMF) for functionalization.

This guide provides optimized, high-yield protocols to overcome these electronic barriers, enabling the conversion of this scaffold into diverse chemical libraries.

Reactivity Landscape & Logic

To successfully functionalize this molecule, one must visualize the "Push-Pull" electronics. The diagram below maps the electron density and accessible reactive sites.

ReactivityMap Scaffold 4-Amino-1-(3,4-difluorophenyl) pyrimidin-2(1H)-one N4 N4-Amine (Nucleophile) Scaffold->N4 Low Nucleophilicity C5 C5-Position (Electrophile Target) Scaffold->C5 Deactivated for EAS Ar 3,4-Difluorophenyl (Electron Sink) Scaffold->Ar Inductive Withdrawal (-I) Reactions_N4 Acylation (Prodrugs) Amidine Formation N4->Reactions_N4 Reactions_C5 Halogenation (I/Br) Suzuki/Sonogashira Coupling C5->Reactions_C5

Figure 1: Reactivity map highlighting the deactivating influence of the difluorophenyl group on the cytosine core.

Protocol A: N4-Acylation (Prodrug/Protection Strategy)

Objective: Derivatize the exocyclic amine. Due to the electron-poor nature of the scaffold, standard esters react too slowly. We utilize anhydrides with DMAP catalysis to drive the reaction.

Application: This creates lipophilic "prodrug" forms or protects the amine during C5-functionalization.

Materials
  • Substrate: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) or Benzoic Anhydride (1.2 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Pyridine (acts as solvent and base) or DMF/Et3N.

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, suspend 1.0 g (3.34 mmol) of the substrate in 10 mL of anhydrous pyridine.

    • Note: If the substrate does not dissolve completely, mild heating to 40°C is permissible.

  • Addition: Add DMAP (40 mg, 0.33 mmol) followed by dropwise addition of Acetic Anhydride (0.38 mL, 4.0 mmol) under

    
     atmosphere.
    
  • Reaction: Stir at 60°C for 4 hours.

    • Critical Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (more polar) should disappear. If conversion is <50% after 4h, add another 0.5 equiv of anhydride.

  • Quenching: Cool to 0°C and add 5 mL of MeOH to quench excess anhydride. Stir for 15 mins.

  • Workup: Concentrate the pyridine in vacuo. Resuspend the residue in EtOAc (50 mL) and wash with 1M HCl (2x20 mL) to remove residual pyridine/DMAP, followed by sat.

    
    .
    
  • Purification: Recrystallize from EtOH/Water.

Yield Expectation: 85-95%.

Protocol B: C5-Iodination (The Gateway Step)

Objective: Install an iodine atom at the C5 position. This is the critical "Gateway" reaction enabling subsequent cross-coupling (Suzuki, Sonogashira). Challenge: The ring is electron-deficient. Standard


 is insufficient. We use N-Iodosuccinimide (NIS)  activated by TFA .
Materials
  • Substrate: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (1.0 equiv)

  • Source: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Activator: Trifluoroacetic Acid (TFA) (0.2 equiv) or Acetic Acid (solvent).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 g) in DMF (8 mL). The solution should be clear.

  • Activation: Add TFA (0.2 equiv). Stir for 10 minutes.

    • Mechanism:[1] Protonation of N3 or the carbonyl oxygen increases the electrophilicity of the system, but here we rely on NIS activation. Actually, for this substrate, acid helps generate the reactive iodonium species from NIS.

  • Iodination: Add NIS (1.1 equiv) in one portion. Protect from light (wrap flask in foil).

  • Heating: Heat to 80°C for 6-12 hours.

    • Why Heat? Natural cytosine iodinates at RT. This deactivated scaffold requires thermal energy to overcome the activation barrier.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) containing Sodium Thiosulfate (

    
    , 10% w/v) to reduce excess iodine (removes purple color).
    
  • Isolation: The product usually precipitates as a white/pale yellow solid. Filter and wash with cold water and diethyl ether.

Data Validation (NMR):

  • Starting Material: Doublet at ~5.8 ppm (H5) and Doublet at ~7.6 ppm (H6).

  • Product: Loss of H5 doublet. H6 signal collapses to a singlet and shifts downfield (~8.0-8.2 ppm) due to the iodine shielding/deshielding cone.

Protocol C: C5-Suzuki Coupling (Library Generation)

Objective: Couple the 5-Iodo intermediate with aryl boronic acids to create a library of 5-aryl-cytosine analogs (kinase inhibitor candidates).

Reaction Scheme Validation

SuzukiWorkflow Step1 5-Iodo-Precursor (From Protocol B) Reagents Ar-B(OH)2 + Pd(PPh3)4 + Na2CO3 (aq) Step1->Reagents Conditions DME/Water (3:1) Microwave 100°C, 1h Reagents->Conditions Product 5-Aryl-Cytosine Analog (Final Target) Conditions->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the 5-iodo-cytosine scaffold.

Step-by-Step Methodology
  • Vessel: Use a microwave-safe vial (2-5 mL).

  • Charge: Add 5-Iodo-1-(3,4-difluorophenyl)cytosine (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and

    
     (0.6 mmol).
    
  • Solvent: Add DME (Dimethoxyethane) (2 mL) and Water (0.5 mL).

    • Degassing: Bubble Nitrogen gas through the solvent for 5 minutes. Crucial to prevent Pd oxidation.

  • Catalyst: Add

    
     (5 mol%). Cap immediately.
    
  • Reaction: Microwave irradiation at 100°C for 60 minutes . (Or reflux oil bath for 12h).

  • Purification: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (DCM:MeOH gradient 100:0 to 90:10).

Analytical Data Summary

Comparison of expected physicochemical properties for the scaffold vs. functionalized derivatives.

PropertyParent ScaffoldN4-Acetyl Derivative5-Iodo Derivative
Molecular Weight 299.23341.27425.13
Solubility (Water) Low (<0.1 mg/mL)Very LowInsoluble
Solubility (DMSO) High (>50 mg/mL)HighHigh
H5 Proton NMR Doublet (~5.8 ppm)Doublet (~6.0 ppm)Absent
H6 Proton NMR Doublet (~7.6 ppm)Doublet (~8.0 ppm)Singlet (~8.2 ppm)
UV Max (

)
~270 nm~280 nm~290 nm

References

  • Cytosine Functionalization Overview

    • Kierzek, E., et al. "The contribution of pseudouridine, 5-methylcytidine and N4-acetylcytidine to the stability of RNA." Nucleic Acids Research, 2025.[2][3]

  • N-Aryl Pyrimidinone Synthesis

    • Wnuk, S. F., et al. "Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides." The Journal of Organic Chemistry, 2014.[1]

  • Halogenation Protocols

    • Sun, X., et al. "Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry." PMC, 2023.

  • Solubility & Properties

    • "Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives."[2] Molecules, 2025.[2][3][4][5]

  • Suzuki Coupling on Nucleobases

    • Western, E. C., et al. "Efficient One-Pot Synthesis of N4-Acyl-2'-Deoxycytidine Derivatives." Journal of Organic Chemistry, 2005.

Sources

Technical Notes & Optimization

Troubleshooting

Purifying 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one from reaction mixtures

This technical guide addresses the purification of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (also referred to as 1-(3,4-difluorophenyl)cytosine ). This molecule belongs to a class of N-aryl cytosines often used...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (also referred to as 1-(3,4-difluorophenyl)cytosine ).

This molecule belongs to a class of N-aryl cytosines often used as scaffolds in kinase inhibitors (e.g., MKK4 inhibitors) and nucleoside analog mimicry. The primary purification challenges stem from the high lattice energy of the cytosine core (leading to poor solubility) and the separation of regioselective byproducts (N- vs. O-arylation).

Quick Reference: Physicochemical Profile
  • Target Molecule: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one

  • Primary Challenge: Extreme insolubility in non-polar solvents (Hexane, Et2O, DCM).

  • Key Impurities: Unreacted 3,4-difluoroaniline (toxic, oxidation-prone), O-arylated isomers, inorganic coupling salts (Pd/Cu).

  • pKa Characteristics: Amphoteric. Protonation occurs at N3 (pKa ~4.2); deprotonation of the exocyclic amine occurs at very high pH (>12).

Part 1: The "Golden Standard" Protocol (Acid-Base Swing)

Context: Unlike standard organic intermediates, N-aryl cytosines are often too insoluble for efficient column chromatography. The most reliable method utilizes their basicity at N3 to separate them from neutral impurities (like unreacted aryl halides) and non-basic byproducts.

Methodology: pH-Controlled Precipitation

Step 1: Acidic Dissolution

  • Suspend the crude solid in 1M or 2M HCl (approx. 10-15 volumes relative to mass).

  • Heat gently to 40-50°C. The target cytosine will protonate and dissolve.

  • Critical Step: If solids remain, they are likely neutral impurities (bis-arylated byproducts or inorganic salts). Filter this solution while warm.

    • Result: The filtrate contains your product as the hydrochloride salt.[1] The filter cake contains impurities.

Step 2: Carbon Treatment (Optional but Recommended)

  • If the solution is brown/pink (typical of aniline oxidation), add Activated Carbon (10 wt%) to the acidic filtrate.

  • Stir for 30 minutes at 40°C.

  • Filter through a Celite pad to remove carbon.

Step 3: Controlled Neutralization

  • Cool the filtrate to 0-5°C (ice bath).

  • Slowly add 25% Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ dropwise with vigorous stirring.

  • Target pH: 7.0 – 8.0 .

    • Note: Do not overshoot to pH >11, or you risk solubilizing the compound as a phenolate-like anion (though less likely with cytosine, it destabilizes the crystal lattice).

  • The product will precipitate as a thick white/off-white solid.

Step 4: Isolation

  • Filter the solid.[2]

  • Wash the cake with Water (to remove NH₄Cl salts) followed by cold Acetone (to remove trace organic impurities and aid drying).

  • Dry under vacuum at 50°C.

Part 2: Recrystallization Guide (Polishing)

If the Acid-Base swing yields <98% purity, use recrystallization. The 3,4-difluorophenyl group adds lipophilicity, making this analog slightly more soluble in organics than unsubstituted cytosine, but polar solvents are still required.

Solvent Selection Table
Solvent SystemSuitabilityNotes
DMF / Water High Dissolve in hot DMF (min volume), add hot water until turbid, cool slowly. Best for removing salts.
Ethanol / Water Medium Good for final polishing. Requires large volumes due to low solubility.
Acetic Acid High Dissolve in hot glacial acetic acid. Product crystallizes upon cooling or addition of Et2O.
DMSO Low Dissolves well, but recovery is difficult due to high boiling point. Avoid unless necessary.

Part 3: Troubleshooting & FAQs

Q1: "I have a persistent pink/brown color in my solid. How do I remove it?"

Diagnosis: This is likely oxidation of residual 3,4-difluoroaniline . Anilines oxidize rapidly to form colored diazo/azo species that adsorb strongly to the cytosine crystal lattice. Solution:

  • Perform the Acid-Base Swing (Part 1).

  • Ensure the Activated Carbon step is included.

  • Wash Step: When filtering the final solid, wash the cake with a mixture of DCM:Hexane (1:1) . The aniline impurities are soluble in DCM, while your product is not.

Q2: "How do I separate the O-arylated isomer from the N-arylated target?"

Diagnosis: In coupling reactions (e.g., Chan-Lam or SNAr), the oxygen at C2 can compete with N1, forming an O-aryl ether. Mechanism:

  • Target (N-isomer): High melting point, capable of H-bonding, basic (pKa ~4.2).

  • Impurity (O-isomer): Lower melting point, more lipophilic (soluble in EtOAc/DCM), less basic. Separation Protocol:

  • Trituration: Suspend the crude mixture in refluxing Ethyl Acetate .

  • The O-isomer will likely dissolve; the N-isomer (target) will remain as a solid.

  • Hot Filtration: Filter the mixture while hot. The solid collected is your enriched N-isomer.

Q3: "My yield is low after Acid-Base precipitation."

Diagnosis: You may have formed a supersaturated solution or the pH is incorrect. Fix:

  • Check the pH of the filtrate. It must be neutral (pH 7-8).

  • Salting Out: Add solid NaCl to the aqueous filtrate to increase ionic strength and force the organic product out of solution.

  • Isoelectric Point: Cytosines are least soluble at their isoelectric point. Ensure you haven't made the solution too basic.

Part 4: Visualizing the Workflow

Diagram 1: Purification Decision Matrix

This flowchart guides you through the logic of selecting the correct purification method based on crude purity and impurity type.

PurificationLogic Start Crude Reaction Mixture (Solid/Residue) SolubilityCheck Check Solubility in 1M HCl Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Yes Insoluble Solids Remain SolubilityCheck->Insoluble No Carbon Add Activated Carbon (Decolorization) Dissolves->Carbon Filter Hot Filtration (Remove Insolubles) Insoluble->Filter Remove Bis-aryl/Inorganic Filter->Carbon Neutralize Neutralize with NH4OH to pH 7-8 Carbon->Neutralize Precipitate Collect Precipitate Neutralize->Precipitate PurityCheck Check Purity (HPLC/NMR) Precipitate->PurityCheck Recryst Recrystallize (DMF/H2O) PurityCheck->Recryst Fail Final Pure Product >98% PurityCheck->Final Pass Recryst->Final

Caption: Decision matrix for purifying N-aryl cytosines, prioritizing acid-base extraction over chromatography.

Diagram 2: Regioisomer Separation Logic

Understanding the difference between the desired N-isomer and the O-impurity.

IsomerSeparation Crude Crude Mixture (N-isomer + O-isomer) EtOAc Suspend in Refluxing EtOAc (Trituration) Crude->EtOAc Filtration Hot Filtration EtOAc->Filtration SolidPhase Solid Filter Cake (Target: N-Isomer) Filtration->SolidPhase Insoluble (High MP, Polar) LiquidPhase Filtrate (Mother Liquor) (Impurity: O-Isomer) Filtration->LiquidPhase Soluble (Low MP, Lipophilic)

Caption: Exploiting solubility differences to separate the thermodynamic N-product from the kinetic O-impurity.

References

  • Sierakowski, B. et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. National Institutes of Health (PMC). Link

  • Vertex Pharmaceuticals. (2019). Process for the preparation of 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl)-1H-pyrimidin-2-one. Google Patents. Link

  • Beilstein Institute. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. Beilstein Journal of Organic Chemistry. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

Sources

Optimization

Solubility issues with 1-(3,4-difluorophenyl)cytosine in aqueous buffers

Topic: Solubility issues with 1-(3,4-difluorophenyl)cytosine in aqueous buffers Role: Senior Application Scientist, Technical Support Division Product Category: Nucleoside Analogs & Heterocyclic Intermediates Document ID...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility issues with 1-(3,4-difluorophenyl)cytosine in aqueous buffers Role: Senior Application Scientist, Technical Support Division

Product Category: Nucleoside Analogs & Heterocyclic Intermediates Document ID: TS-DFC-SOL-001 Last Updated: February 27, 2026[1]

Executive Summary

Users frequently report precipitation of 1-(3,4-difluorophenyl)cytosine when diluting from organic stock solutions into aqueous buffers (PBS, TBS, HEPES). This molecule combines a polar cytosine head group with a highly lipophilic, electron-withdrawing 3,4-difluorophenyl tail. This structural duality creates a "solubility cliff" near neutral pH, where the molecule is uncharged and prone to


-

stacking aggregation.

This guide provides a mechanistic explanation of these failures and a validated protocol for stable solubilization in biological assays.

Part 1: The Mechanism of Insolubility

To solve the solubility issue, you must first understand the molecular forces at play.

The "Grease" Factor (Lipophilicity)

Native cytosine is moderately soluble in water (~8 mg/mL) due to its ability to donate and accept hydrogen bonds.[1] However, the 1-(3,4-difluorophenyl) substitution at the N1 position drastically alters this profile:

  • Hydrophobic Bulk: The difluorophenyl ring adds significant non-polar surface area.

  • LogP Shift: The estimated LogP shifts from ~ -1.7 (cytosine) to > 2.5 (analog), moving the molecule from "water-loving" to "fat-loving."[1]

  • Fluorine Effect: While fluorine atoms can participate in weak polar interactions, their primary effect here is increasing the lipophilicity and inducing strong lattice energy in the solid state, making the crystal hard to break apart.

The pKa Shift (Electronic Effects)

This is the most overlooked factor.[1]

  • Native Cytosine: The N3 nitrogen has a pKa of ~4.[1]6. In acidic buffers (pH < 4), it becomes protonated (cationic) and highly soluble.

  • Your Analog: The difluorophenyl group is strongly electron-withdrawing .[1] It pulls electron density away from the cytosine ring, lowering the basicity of the N3 nitrogen.

  • Result: The pKa likely shifts down to ~2.0–3.0. Consequently, at pH 4.0–5.0 (where native cytosine might dissolve), this analog remains neutral and insoluble.

Part 2: Validated Solubilization Protocol

Phase 1: Preparation of the Master Stock

Do not attempt to dissolve the powder directly in aqueous buffer.[1] It will form a hydrophobic cake that is nearly impossible to redissolve.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory primary solvent.[1]

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

  • Technique:

    • Weigh powder into a glass vial (avoid polystyrene).

    • Add DMSO.[2][3]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate at 40°C for 5 minutes. The solution must be crystal clear.

Phase 2: Aqueous Dilution (The "Crash" Point)

This is where 90% of experiments fail.[1] Rapid addition of the hydrophobic stock to water causes immediate precipitation.[1]

The "Slow-Drop" Method:

  • Pre-warm your aqueous buffer (PBS/Media) to 37°C.

  • Place the buffer on a magnetic stirrer with a small stir bar (medium speed).

  • Add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Why? This prevents local regions of high concentration where the analog exceeds its solubility limit and nucleates crystals.

  • Final Solvent Limit: Keep the final DMSO concentration < 1% (v/v) for cell-based assays, or up to 5% for enzymatic assays if tolerated.

Part 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Immediate cloudiness upon dilution "Crash-out" precipitation due to rapid polarity change.[1]Restart. Use the "Slow-Drop" method. Ensure buffer is warm (37°C). Reduce final concentration.
Precipitation after 2 hours Thermodynamic instability (supersaturation).Add Cyclodextrin. Supplement buffer with 5-10% (w/v) 2-Hydroxypropyl-

-cyclodextrin (HP

CD) to encapsulate the phenyl tail.[1]
Insoluble even in DMSO Moisture contamination or crystal polymorphism.[1]Heat & Sonicate. Warm DMSO to 50°C. If still insoluble, verify compound identity (NMR/LCMS) as it may be a salt form.
pH drift in buffer High concentration of compound affecting buffer capacity.[1]Check Buffer Strength. Ensure buffer concentration is >50 mM.[1] The uncharged analog should not significantly alter pH, but impurities might.

Part 4: Decision Tree & Workflow

The following diagram illustrates the logical flow for achieving a stable solution.

SolubilityWorkflow Start Start: Solid Powder SolventChoice Dissolve in 100% DMSO (Target: 10-50 mM) Start->SolventChoice CheckClear Is solution clear? SolventChoice->CheckClear Sonicate Sonicate @ 40°C (10 mins) CheckClear->Sonicate No AqueousStep Dilute into Aqueous Buffer CheckClear->AqueousStep Yes Sonicate->CheckClear PrecipitationCheck Precipitation observed? AqueousStep->PrecipitationCheck Success Proceed to Assay PrecipitationCheck->Success No AddCyclodextrin Add 10% HP-beta-CD to Buffer PrecipitationCheck->AddCyclodextrin Yes (Cloudy) ReduceConc Reduce Target Conc. (< 100 µM) PrecipitationCheck->ReduceConc Still Precipitates AddCyclodextrin->PrecipitationCheck ReduceConc->Success

Caption: Figure 1. Step-by-step solubility decision tree for hydrophobic cytosine analogs.

Part 5: Scientific Rationale & References

Why Cyclodextrins?

For N-aryl cytosines, the hydrophobic phenyl ring is the primary driver of aggregation. 2-Hydroxypropyl-


-cyclodextrin (HP

CD)
has a hydrophobic cavity that perfectly accommodates phenyl rings, shielding them from the aqueous environment while the polar cytosine head remains exposed to the solvent. This increases apparent solubility without altering the chemical structure [1].
The Fluorine Effect

The addition of fluorine to the phenyl ring increases the lipophilicity (


LogP 

+0.25 per F atom) and enhances the acidity of the ring system. This makes the molecule less likely to accept protons from water, rendering pH manipulation ineffective for solubilization in the physiological range [2].
References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018 (Cytosine Properties). Nucleic Acids Research.

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Conditions for Cytosine Arylation

Current Status: Operational Topic: Cytosine & Cytidine N-Arylation Audience: Medicinal Chemists, Process Chemists, Nucleoside Specialists Executive Summary: The Challenge of Cytosine Cytosine presents a unique challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Cytosine & Cytidine N-Arylation Audience: Medicinal Chemists, Process Chemists, Nucleoside Specialists

Executive Summary: The Challenge of Cytosine

Cytosine presents a unique challenge in cross-coupling chemistry due to its "chameleon" nature. It possesses three potential nucleophilic sites: the N1 ring nitrogen (often glycosylated in drug development), the N3 ring nitrogen (pyridine-like), and the N4 exocyclic amine (amidine/amide-like).

Successful arylation requires distinguishing between these sites. While standard amine conditions often fail due to catalyst poisoning by the N3 nitrogen or the O2 carbonyl, Third-Generation (G3) Precatalysts and Bulky Biarylphosphine Ligands have revolutionized this transformation. This guide focuses on the N4-selective arylation of N1-substituted cytosines (e.g., Cytidine, 2'-deoxycytidine), the most common scaffold in drug discovery.

Module 1: The Optimized "Engine" (Catalyst & Ligand)

For the arylation of the exocyclic N4-amine, treat cytosine not as a simple aniline, but as an electron-deficient amide/amidine .

Primary Recommendation: The "BrettPhos" System
  • Ligand: tBuBrettPhos (preferred) or BrettPhos .

  • Precatalyst: tBuBrettPhos Pd G3 or G4 .

  • Why this works:

    • Electronic Match: The exocyclic amine of cytosine is poorly nucleophilic due to delocalization into the ring carbonyl. tBuBrettPhos is specifically designed to facilitate the reductive elimination of such electron-deficient amido complexes [1][3].

    • Steric Shielding: The immense bulk of the t-butyl groups on the phosphine prevents the palladium center from coordinating to the "poisonous" N3-pyridine-like nitrogen of the cytosine ring [2].

    • G3 Activation: Using a G3 precatalyst ensures immediate generation of the active LPd(0) species even at lower temperatures, preventing the formation of inactive Pd-dimers often caused by heterocycles [4].

ComponentRecommendationTechnical Rationale
Catalyst Source tBuBrettPhos Pd G3 Eliminates induction period; prevents Pd-black formation common with Pd(OAc)₂.
Ligand tBuBrettPhos Optimized for amides/amidines; bulky enough to enforce N4-selectivity over N3.
Base K₃PO₄ or Cs₂CO₃ Weaker inorganic bases prevent hydrolysis of the glycosidic bond (in nucleosides) and avoid side reactions at the C2-carbonyl.
Solvent t-Amyl Alcohol Higher boiling point than THF; promotes solubility of polar nucleosides better than Toluene.
Module 2: Regioselectivity Mechanics (N3 vs. N4)

Understanding why the reaction fails is key to fixing it. The competition is between the N3 (Ring) and N4 (Exocyclic) nitrogens.

  • The N3 Trap: The N3 nitrogen is a pyridine-like acceptor. Small ligands allow Pd to coordinate here, forming a stable, non-reactive "rest state" (Catalyst Poisoning).

  • The N4 Solution: Bulky ligands (tBuBrettPhos) destabilize coordination at the crowded N3 site. Furthermore, the oxidative addition complex prefers the less sterically hindered approach to the exocyclic N4.

Visualizing the Selectivity Pathway

CytosineSelectivity cluster_pathways Ligand-Dependent Pathway Selection Start Pd(0) + Ar-X OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Start->OxAdd N3_Path N3-Coordination (Small Ligands) OxAdd->N3_Path PPh3, BINAP N4_Path N4-Coordination (Bulky Ligands) OxAdd->N4_Path tBuBrettPhos DeadEnd Catalyst Poisoning (Stable Complex) N3_Path->DeadEnd Sterically Allowed Product N4-Aryl Cytosine (Reductive Elimination) N4_Path->Product Facilitated

Caption: Bulky ligands like tBuBrettPhos sterically preclude the formation of the unproductive N3-coordinated complex, funneling the reaction toward the desired N4-arylation.

Module 3: Standard Optimized Protocol

Target: N4-Arylation of 2',3',5'-tri-O-acetylcytidine (Protected Nucleoside) Note: Protecting sugar hydroxyls is recommended to improve solubility in organic solvents, though unprotected nucleosides can sometimes be coupled in water/tBuOH mixtures.

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add tBuBrettPhos Pd G3 (2.0 mol%) and tBuBrettPhos (2.0 mol% - optional extra ligand stabilizes the active species).

  • Substrates: Add the Aryl Bromide (1.0 equiv), Protected Cytidine (1.2 equiv), and K₃PO₄ (1.4 equiv).

  • Solvent: Add anhydrous t-Amyl Alcohol (0.2 M concentration).

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, filter through Celite, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Module 4: Troubleshooting & FAQs
Q1: I am seeing 0% conversion and the starting material is untouched. Is my catalyst dead?

Diagnosis: Likely Catalyst Poisoning via the N3 nitrogen. Solution:

  • Switch to G3/G4 Precatalyst: Do not use Pd(OAc)₂ or Pd₂dba₃. They generate Pd(0) too slowly, allowing the cytosine to sequester the palladium before the catalytic cycle begins [4].

  • Increase Ligand Bulk: If using XPhos or BINAP, switch to tBuBrettPhos . The extra steric bulk is required to prevent N3 binding.

Q2: I am getting a mixture of N3 and N4 arylation.

Diagnosis: Regiocontrol failure. Solution:

  • Base Switch: Strong bases like NaOtBu can promote deprotonation at the N3 site (pKa ~4.5 for protonated N3), making it more nucleophilic. Switch to a weaker base like Cs₂CO₃ or K₃PO₄ [5].

  • Solvent Effect: Switch from polar aprotic solvents (DMF/DMSO) to non-polar or protic non-polar solvents (Toluene or t-Amyl Alcohol ). Polar solvents can stabilize the N3-metal interaction.

Q3: My nucleoside is decomposing (deglycosylation).

Diagnosis: Base-mediated hydrolysis. Solution:

  • Avoid NaOtBu: The tert-butoxide anion is strong enough to cleave sensitive glycosidic bonds at high temperatures.

  • Use a Biphasic System: Try K₃PO₄ in Toluene/Water (4:1) . The inorganic base remains largely in the aqueous phase, buffering the organic phase where the coupling occurs.

Q4: The reaction stalls at 50% conversion.

Diagnosis: Product Inhibition. The N4-arylated product might be a better ligand for Pd than the substrate. Solution:

  • Add "Throw-away" Ligand: Add 10-20 mol% of the free ligand (tBuBrettPhos ) to the reaction mixture. This ensures that even if the product competes, there is excess ligand to keep the Pd active.

Troubleshooting Logic Tree

Troubleshooting Problem Reaction Failed Check1 Is there Conversion? Problem->Check1 NoConv No Conversion (SM Recovered) Check1->NoConv No Partial Low Yield / Stalled Check1->Partial Yes, but stops WrongProd Wrong Isomer (N3) Check1->WrongProd Yes, but wrong spot Sol1 Catalyst Poisoning: Switch to G3 Precatalyst Use tBuBrettPhos NoConv->Sol1 Sol2 Product Inhibition: Add 10% Free Ligand Increase Temp Partial->Sol2 Sol3 Base Issue: Switch NaOtBu -> Cs2CO3 Check Solvent Polarity WrongProd->Sol3

Caption: Step-by-step diagnostic flow for resolving common cytosine arylation failures.

References
  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[1][2][3][4] Tetrahedron, 65(33), 6576-6583. Link

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364–10367. Link

    • Note: This paper establishes the mechanistic divergence where Pd/BrettPhos favors exocyclic amines while Cu favors ring nitrogens.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected Nucleosides. Organic Letters, 18(11), 2580–2583. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Optimization

Removing metal catalysts from 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one

Technical Support Center: Catalyst Removal Product Focus: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one Topic: Strategies for the Removal of Residual Metal Catalysts Welcome to the Technical Support Center. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal

Product Focus: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one Topic: Strategies for the Removal of Residual Metal Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one and similar active pharmaceutical ingredients (APIs). The synthesis of such complex heterocyclic molecules often involves palladium-catalyzed cross-coupling reactions, which are highly efficient but necessitate a robust purification strategy to remove the catalyst from the final product.[1][2]

Residual metal impurities are a critical concern in pharmaceutical development. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products (ICH Q3D guidelines).[3][4] Beyond regulatory compliance, residual palladium can interfere with downstream chemistry, compromise compound stability, and generate false positives or other artifacts in biological screening assays.[5]

This document provides in-depth, field-proven insights into troubleshooting and optimizing the removal of metal catalysts, ensuring the purity and integrity of your API.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical, and what levels should I be targeting?

The removal of palladium is essential for three primary reasons:

  • Regulatory Compliance: For oral medications, the ICH Q3D guideline sets a permitted daily exposure (PDE) for palladium at 100 µ g/day , which often translates to a concentration limit of ≤10 ppm in the final API, depending on the daily dosage.

  • Catalytic Activity: Trace amounts of palladium can retain catalytic activity, potentially degrading the API over time or promoting unintended side reactions in subsequent synthetic steps.

  • Assay Interference: Residual metals can interfere with biological assays, leading to unreliable data during drug discovery and development. Studies have shown that even low ppm levels of palladium can produce artifacts.[5][6]

As a best practice, especially for compounds intended for biological screening, a target of <100 ppm is recommended, with levels below 10 ppm being the goal for a final API.[5][6]

Q2: What are the primary methods for removing palladium catalysts from API synthesis?

There are four main strategies, which can be used individually or in combination:

  • Adsorption (Scavenging): This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") to the reaction mixture or product solution. The scavenger has functional groups that chelate or bind to the palladium, which is then removed by simple filtration.[1][7]

  • Crystallization: A well-designed crystallization can be an effective purification step. However, its success is highly dependent on the solvent system and the nature of the palladium species, as some complexes can co-crystallize with the product.[1][3]

  • Extraction: This involves washing the organic solution of the product with an aqueous solution containing a chelating agent, such as N-acetyl-cysteine, sodium thiosulfate, or EDTA. The palladium is extracted into the aqueous phase.[8]

  • Chromatography: While standard silica gel chromatography can reduce palladium levels, it is often insufficient on its own to meet strict regulatory limits. A dedicated scavenging step is typically required for final purification.[5][6]

Q3: My target molecule, 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one, has several nitrogen and oxygen atoms. Will this make palladium removal more difficult?

Yes, it can. The amine and pyrimidinone moieties in your target molecule contain heteroatoms with lone pairs of electrons that can act as ligands, coordinating to the palladium center. This can keep the palladium solubilized in the organic phase and make it more difficult for a scavenger or an aqueous wash to capture it. This makes the selection of an appropriate and highly effective scavenger, with a stronger affinity for palladium than your product, critically important.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: My primary purification by column chromatography still leaves high levels of palladium (>100 ppm). What should I do next?

This is a common scenario. While chromatography is excellent for removing organic impurities, its ability to remove all palladium species is limited, especially finely dispersed or soluble palladium complexes.[5][6]

Recommendation: Implement a dedicated scavenging step after chromatography. Dissolve the purified product in a suitable solvent (e.g., THF, EtOAc, MeCN) and treat it with a high-affinity metal scavenger. This sequential purification is highly effective.[6]

Start Crude Product (High Pd Content) Chromatography Silica Gel Chromatography Start->Chromatography Analysis1 Analyze Pd Content (ICP-MS) Chromatography->Analysis1 Scavenging Metal Scavenging Step (e.g., Thiol-Silica) Analysis1->Scavenging Pd > 10 ppm End Final Product (Pd < 10 ppm) Analysis1->End Pd ≤ 10 ppm Analysis2 Analyze Pd Content (ICP-MS) Scavenging->Analysis2 Analysis2->Scavenging Failure (Re-evaluate scavenger) Analysis2->End Success cluster_0 Purification Strategy Selection Start Crude Product (Post-Reaction) Pd_State Is Pd Heterogeneous (e.g., Pd/C)? Start->Pd_State Filt Initial Filtration (e.g., through Celite®) Pd_State->Filt Yes Scav_Choice Select Scavenging Method Pd_State->Scav_Choice No (Soluble) Analysis1 Analyze Filtrate for Soluble Pd Filt->Analysis1 Analysis1->Scav_Choice Pd > 10 ppm Final_Analysis Analyze Final Product (ICP-MS) Analysis1->Final_Analysis Pd ≤ 10 ppm AC Activated Carbon (Cost-sensitive, high volume) Scav_Choice->AC Silica Silica Scavenger (High value, high selectivity) Scav_Choice->Silica Aqueous Aqueous Wash (e.g., N-acetyl-cysteine) Scav_Choice->Aqueous AC->Final_Analysis Silica->Final_Analysis Aqueous->Final_Analysis Final_Analysis->Scav_Choice Failure (Re-screen methods) Cryst Final Crystallization (For added purity) Final_Analysis->Cryst Success (Optional Polish) API Purified API (Pd < 10 ppm) Cryst->API

Sources

Troubleshooting

Technical Guide: Troubleshooting Crystallization of Difluorophenyl Pyrimidinones

The following guide is designed for the technical support center of a CDMO or pharmaceutical development firm. It addresses the specific physicochemical challenges of crystallizing difluorophenyl pyrimidinone derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the technical support center of a CDMO or pharmaceutical development firm. It addresses the specific physicochemical challenges of crystallizing difluorophenyl pyrimidinone derivatives—a scaffold common in reverse transcriptase inhibitors (e.g., F2-DABOs), kinase inhibitors, and herbicides.

Introduction: The Physicochemical Paradox

Difluorophenyl pyrimidinones present a unique crystallization challenge due to their "Janus-faced" nature. The difluorophenyl ring is highly lipophilic and electron-deficient, often driving


-

stacking or C-H···F interactions. Conversely, the pyrimidinone core is polar, a strong hydrogen bond acceptor, and prone to forming stubborn solvates with protic solvents.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the compound separates as a metastable oil rather than a crystal lattice.[1] This guide provides field-proven protocols to bypass LLPS and isolate the thermodynamically stable polymorph.

Troubleshooting Phase 1: Oiling Out (LLPS)

Symptom: Upon cooling or antisolvent addition, the solution turns milky or deposits a viscous oil at the bottom. No crystals form.[2]

Q: Why is my product oiling out instead of crystallizing?

A: You have likely entered the miscibility gap before crossing the solubility curve. This occurs when the attraction between solute molecules is significantly stronger than the solute-solvent interaction, but the kinetic barrier to lattice formation is high.

  • The Fluorine Factor: The hydrophobic difluorophenyl group repels water/polar antisolvents, inducing rapid phase separation before nucleation can occur.

  • The Impurity Factor: Regioisomers (common in pyrimidinone synthesis) act as "molecular grease," depressing the melting point and stabilizing the oil phase.

Q: How do I recover from an oiled-out state?

Do NOT simply cool further; this usually solidifies the oil into an amorphous glass. Follow this Oiling Out Recovery Protocol :

  • Re-heat: Heat the mixture until the oil redissolves and the solution is clear (typically 5-10°C below the boiling point).

  • Seed at High Temperature: Add 0.5-1.0 wt% of high-purity seed crystals while the solution is hot (in the metastable zone).

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 1-2 hours. The surface area of the seeds provides a template, bypassing the high energy barrier of primary nucleation.

  • Slow Cooling: Cool at a rate of <0.2°C/min. Rapid cooling will re-trigger LLPS.

Visualization: Oiling Out Decision Tree

OilingOutTroubleshoot Start Issue: Solution turns milky / Oil forms CheckTemp Check Temperature vs. Melting Point (Tm) Start->CheckTemp IsHot Temp > Tm (of solvate/oil)? CheckTemp->IsHot Reheat Action: Re-heat to clear solution IsHot->Reheat Yes Seed Action: Add Seeds (0.5 wt%) at High Temp (Metastable Zone) Reheat->Seed Hold Action: Isothermal Hold (1-2 h) Allow surface growth Seed->Hold Cool Action: Slow Cool (<0.2°C/min) Hold->Cool Success Result: Crystalline Suspension Cool->Success Fail Result: Amorphous Glass Cool->Fail Cooling too fast Fail->Reheat Retry

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Troubleshooting Phase 2: Polymorph & Solvate Control

Symptom: The isolated solid has a lower melting point than expected or shows weight loss in TGA (Thermogravimetric Analysis) corresponding to solvent molecules.

Q: I am isolating a solvate. How do I obtain the anhydrous form?

A: Pyrimidinone carbonyls are notorious for forming channel solvates with alcohols (MeOH, EtOH) or water.

  • Diagnosis: If DSC shows a broad endotherm <100°C followed by a recrystallization exotherm, you likely have a solvate.

  • Solution: Switch to Non-H-Bonding Solvents .

    • Avoid: Methanol, Ethanol, Water (unless as antisolvent at high temp).

    • Use: Toluene, Ethyl Acetate, or Isopropyl Acetate.

    • Technique: Perform a Slurry Conversion . Suspend the solvate in a non-solvating solvent (e.g., Heptane/Toluene 90:10) and stir at 50-60°C for 24 hours. This drives the transformation to the thermodynamically stable anhydrous form via Ostwald ripening.

Q: How do I ensure I have the stable polymorph?

A: Fluorinated drugs often exhibit conformation polymorphism due to rotation of the difluorophenyl ring.

  • Protocol: Competitive Slurry Experiment.

    • Mix equal parts of Form A (metastable) and Form B (suspected stable).

    • Suspend in a saturated solution of the compound.

    • Stir for 48 hours.

    • Analyze via XRPD (X-Ray Powder Diffraction). The most stable form will consume the metastable form due to its lower solubility.

Phase 3: Purity Optimization

Symptom: HPLC purity is stuck at 98%, with persistent regioisomer impurities (e.g., N-alkyl vs O-alkyl isomers).

Q: How do I remove regioisomers during crystallization?

A: Regioisomers often have distinct solubilities due to the disruption of the H-bond network.

  • Strategy: Use a "Rejection Solvent."

    • If the impurity is more soluble (typical for O-alkyl isomers vs N-alkyl product), use a solvent where the product has a steep solubility curve but the impurity remains highly soluble even at low temps (e.g., Isopropanol).

    • Do not push the yield too high. Stopping crystallization at 85% yield often leaves 90% of the impurity in the mother liquor.

    • Tip: If regioisomers co-crystallize, you must use chromatography (Prep-HPLC or Flash) before the final crystallization. Crystallization is rarely effective at separating solid solutions.

Experimental Protocols

Table 1: Solvent Selection Guide for Difluorophenyl Pyrimidinones
Solvent ClassExamplesSuitabilityNotes
Good Solvents DMF, DMSO, NMPDissolution Only High solubility but difficult to remove. Risk of solvates.[3]
Intermediate Ethyl Acetate, THF, AcetoneCrystallization Good balance. THF may form peroxides/solvates.
Alcohols Methanol, Ethanol, IPARisk High High risk of solvate formation. IPA is best for "oiling out" control.
Antisolvents Water, Heptane, ToluenePrecipitation Water often causes oiling out. Heptane is preferred for slow growth.
Protocol: Controlled Cooling Crystallization (Anhydrous)

Target: 10g Scale

  • Dissolution: Charge 10g of crude solid into a reactor. Add Isopropyl Acetate (IPAc) (80 mL). Heat to 75°C. If not clear, add DMF (5-10 mL) dropwise until dissolved.

  • Filtration: Polish filter the hot solution to remove insoluble particulates (nucleation sites).

  • Nucleation Point: Cool to 60°C. Add Seed Crystals (0.1g, 1 wt%) of the desired anhydrous polymorph.

  • Aging: Stir at 60°C for 2 hours. Ensure seeds do not dissolve (if they do, the solution is undersaturated; lower temp to 55°C and re-seed).

  • Cooling Ramp: Cool to 20°C over 6 hours (Linear rate: ~0.1°C/min).

  • Antisolvent (Optional): If yield is <80%, add n-Heptane (40 mL) over 2 hours at 20°C.

  • Isolation: Filter under vacuum. Wash with 2:1 Heptane:IPAc. Dry at 50°C under vacuum.

Visualization: Polymorph Transformation Pathway

PolymorphControl Soln Supersaturated Solution Meta Metastable Form (Kinetic) (Needles/Oil) Soln->Meta Fast Cooling Stable Stable Form (Thermodynamic) (Prisms/Blocks) Soln->Stable Slow Cooling + Seeding Solvate Solvate Form (e.g., MeOH solvate) Soln->Solvate In Alcohols Meta->Stable Slurry Ripening (Heat) Solvate->Stable Desolvation (High T / Vacuum)

Caption: Pathways to access the stable anhydrous polymorph versus kinetic metastable forms.

References

  • Mai, A., et al. (2005). "6-[1-(2,6-Difluorophenyl)ethyl]pyrimidinones antagonize cell proliferation and induce cell differentiation by inhibiting (a nontelomeric) endogenous reverse transcriptase."[4] Journal of Medicinal Chemistry.

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization: Causes and Solutions." Technical Whitepaper.

  • Smolecule. (2026).[5] "Troubleshooting Guide for Monopalmitin Crystallization (Analogous Lipid/Heterocycle Systems)." Technical Support.

  • University of Fribourg. (n.d.). "Guide for Crystallization: Solvents and Techniques." Chemistry Department Guides.

  • Longdom Publishing. (2018). "Development of a Method for Regioisomer Impurity Detection... 3-Chloro-5-Fluorophenol."[6] Chromatography Separation Techniques.

Sources

Optimization

Stability of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one under acidic conditions

Welcome to the Technical Support Center for the stability profiling of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one . This guide is designed for analytical chemists, formulation scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability profiling of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one . This guide is designed for analytical chemists, formulation scientists, and drug development professionals who are handling this N1-aryl cytosine derivative under acidic conditions.

Below, you will find mechanistic insights, troubleshooting FAQs, diagnostic data, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Insights: The Chemistry of Acid Stress

The core structure of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one consists of a cytosine ring where the N1 position is covalently bonded to a 3,4-difluorophenyl group. Under acidic conditions, this molecule exhibits a highly specific degradation profile:

  • N3 Protonation & Electrophilic Activation: The N3 nitrogen of the pyrimidine ring is the most basic site on the molecule. In environments with a pH below 4.5, this nitrogen becomes protonated, forming a positively charged cytosinium ion[1]. This protonation draws electron density away from the C4 position, making it highly electrophilic.

  • Acid-Catalyzed Hydrolytic Deamination: Once protonated, the C4 carbon becomes highly susceptible to nucleophilic attack by water. This attack forms a transient tetrahedral intermediate. The intermediate subsequently collapses, expelling ammonia (NH3) and converting the exocyclic amine into a carbonyl group[2]. The resulting primary degradant is the uracil analog: 1-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione . The kinetic rate of this deamination is relatively flat between pH 4 and 9 but accelerates exponentially at lower pH values[3].

  • N1-Aryl Bond Integrity: Unlike natural nucleosides (e.g., cytidine), which contain an N-glycosidic bond that rapidly cleaves under acid stress (depyrimidination), the N1-aryl bond connecting the pyrimidine ring to the 3,4-difluorophenyl group is exceptionally stable. You will not observe the release of the free pyrimidine base under standard acidic forced degradation.

Pathway A 4-Amino-1-(3,4-difluorophenyl) pyrimidin-2(1H)-one (Parent) B N3-Protonated Cytosinium Ion A->B H+ (pH < 4.5) C Tetrahedral Intermediate (H2O Attack at C4) B->C + H2O D 1-(3,4-Difluorophenyl) pyrimidine-2,4(1H,3H)-dione (Uracil Degradant) + NH3 C->D - NH3

Mechanism of acid-catalyzed hydrolytic deamination of the N-aryl cytosine derivative.

Troubleshooting & FAQs

Q: During LC-MS analysis using a 0.1% TFA mobile phase, I am observing a secondary peak with a +1 Da mass shift growing over time. What is this artifact? A: This is a classic false-positive degradation artifact caused by your analytical method. The acidic mobile phase (pH ~2), combined with the time the sample spends waiting in the room-temperature autosampler, induces slow hydrolytic deamination[1]. The loss of an amine group (-17 Da) and the addition of a hydroxyl/oxo group (+18 Da) results in a net mass shift of +1 Da. Solution: Switch to a weaker acid modifier (e.g., 0.1% Formic Acid) and keep the autosampler chilled to 4°C.

Q: Does the 3,4-difluorophenyl group cleave off under strong acid stress? A: No. The N1-C(aryl) bond lacks the acetal-like lability of the N-glycosidic bonds found in RNA/DNA. Even under aggressive acid stress (0.1 M HCl at 60°C), the N-aryl linkage and the C-F bonds remain intact. The sole primary degradation pathway is C4-deamination[2].

Q: My HPLC peaks are splitting or severely tailing when injecting samples dissolved in water. How do I fix this? A: Because the N3 position protonates at mildly acidic pH, injecting the compound in unbuffered water can result in a mixed population of neutral and protonated species on the column. Solution: Ensure your mobile phase is properly buffered (e.g., Ammonium Formate pH 3.0) to drive the compound entirely into its protonated state, ensuring a sharp, single peak.

Quantitative Data & Analytical Diagnostics

Use the tables below to benchmark your stability studies and identify degradants confidently.

Table 1: Estimated Degradation Kinetics (Deamination Pathway)

pH Level Temperature (°C) Estimated Half-Life (t½) Primary Degradant
pH 1.0 (0.1 M HCl) 60°C ~32 hours Uracil Derivative
pH 2.0 40°C ~15 days Uracil Derivative
pH 4.5 25°C > 2 years None detected

| pH 7.4 (PBS) | 25°C | > 5 years | None detected |

Table 2: LC-MS and NMR Diagnostics

Analyte Formula Exact Mass ESI-MS [M+H]+ Diagnostic ¹H-NMR Shift (DMSO-d₆)
Parent Compound C₁₀H₇F₂N₃O 223.06 m/z 224.06 ~7.2 ppm (broad singlet, 2H, -NH₂)

| Uracil Degradant | C₁₀H₆F₂N₂O₂ | 224.04 | m/z 225.05 | ~11.5 ppm (singlet, 1H, imide -NH) |

Self-Validating Protocol: Acid Forced Degradation Assay

To accurately measure the stability of this compound without introducing analytical artifacts, follow this self-validating workflow. The critical step here is quenching , which ensures that the degradation measured is strictly from the stress condition, not from the sample sitting in the autosampler.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one in an inert co-solvent (e.g., 10% LC-MS grade Acetonitrile in water) to ensure complete dissolution.

  • Acid Stress Initiation: Aliquot 1.0 mL of the stock solution into a borosilicate glass vial. Add 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl (pH ~1). Seal the vial tightly.

  • Thermal Incubation: Place the vial in a thermomixer set to 60°C. This elevated temperature accelerates the hydrolytic deamination process to yield measurable degradation within a 48-hour window.

  • Time-Course Sampling & Quenching (Critical Step): At predefined intervals (0, 4, 8, 24, and 48 hours), extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of 0.1 M NaOH to neutralize the pH to ~7.

    • Causality & Validation: Neutralization instantly halts the acid-catalyzed water attack on the cytosinium ion. This guarantees that the degradation profile remains locked from the exact moment of sampling until the LC-MS injection.

  • LC-MS Analysis: Inject 5 µL of the quenched sample onto a C18 column. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor UV at 254 nm and MS in positive ESI mode to track the disappearance of m/z 224.06 and the appearance of m/z 225.05.

Workflow S1 1. Sample Preparation (1 mg/mL) S2 2. Acid Stress (0.1 M HCl, 60°C) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. HPLC-UV/MS Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Step-by-step workflow for forced degradation and stability testing under acidic conditions.

References

  • Levy, M., & Miller, S. L. (1998). "The stability of the RNA bases: Implications for the origin of life." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Wolfenden, R., et al. (2016). "Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Labet, V., et al. (2018). "Theoretical study of mechanisms for the hydrolytic deamination of cytosine via steered molecular dynamic simulations." Physical Chemistry Chemical Physics (RSC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative NMR Profiling: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one

Executive Summary & Scope Target Molecule: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one Molecular Formula: C₁₀H₇F₂N₃O Class: N-Aryl Cytosine Derivative / Nucleoside Analog Mimetic This guide provides a rigorous tech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Molecule: 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one Molecular Formula: C₁₀H₇F₂N₃O Class: N-Aryl Cytosine Derivative / Nucleoside Analog Mimetic

This guide provides a rigorous technical analysis of the 1H NMR spectrum for the target molecule. Unlike standard aliphatic drugs, this compound presents a unique analytical challenge: the superposition of a pyrimidine heterocycle with a strongly coupled, electron-deficient fluorinated aromatic ring.

The Comparison Strategy: To validate the identity of this molecule, we compare its spectral performance against two critical "alternatives" (reference standards):

  • Cytosine (The Parent Scaffold): To quantify the electronic deshielding effects of N-arylation.

  • Gemcitabine Intermediate (Structural Analog): To differentiate the specific 3,4-difluoro substitution pattern from other common fluorinated motifs (e.g., 2,4-difluoro isomers).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, the following protocol minimizes solvent-solute exchange broadening, a common failure point in cytosine derivative analysis.

Sample Preparation & Acquisition
  • Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.

    • Causality: Protic solvents like Methanol-d4 or D2O cause rapid exchange of the exocyclic amino protons (-NH₂), erasing critical diagnostic signals. DMSO-d6 preserves these protons as broad singlets, confirming the cytosine tautomer.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Note: Higher temperatures (e.g., 313 K) may sharpen the NH₂ peaks by increasing rotation rates, but 298 K is standard for baseline resolution.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The Analytical Workflow

The following decision tree illustrates the logic for assigning complex multiplets in this fluorinated system.

AnalyticalWorkflow Start Acquire 1H NMR (DMSO-d6) CheckNH2 Check 7.0-8.5 ppm Broad Singlets? Start->CheckNH2 D2O_Add Add D2O Shake (Validation) CheckNH2->D2O_Add Ambiguous AnalyzeArom Analyze 5.5-8.0 ppm Coupling Patterns CheckNH2->AnalyzeArom Distinct Disappear Signals Disappear? D2O_Add->Disappear Confirmed Confirmed -NH2 / Amide Disappear->Confirmed Yes Assign Final Assignment Confirmed->Assign F_Decouple 19F-Decoupled 1H NMR (Optional) AnalyzeArom->F_Decouple Complex Multiplets F_Decouple->Assign

Figure 1: Step-by-step logic for distinguishing exchangeable protons from the complex aromatic window.

Spectral Analysis & Comparative Data

The spectrum is divided into two distinct zones: the Heterocyclic Zone (Cytosine ring) and the Fluoro-Aromatic Zone (Phenyl ring).

Zone A: The Cytosine Heterocycle (Comparison vs. Parent)

The pyrimidinone ring provides the "anchor" signals. In the parent molecule (Cytosine), H-6 is adjacent to N1. In our target, N1 is substituted with an aryl group, causing a significant deshielding effect (downfield shift) on H-6 due to the ring current of the phenyl group.

Proton AssignmentMultiplicityTarget Molecule (δ ppm)Alternative: Cytosine (δ ppm)Shift (Δδ)Mechanistic Insight
H-5 (Alkene)Doublet (

Hz)
5.90 – 6.05 5.68+0.3Minimal effect; distant from substitution.
H-6 (Alkene)Doublet (

Hz)
7.80 – 7.95 7.45+0.45 Diagnostic: Deshielding by N-aryl ring current.
-NH₂ (Exocyclic)Broad Singlet(s)7.30 – 7.60 6.90 - 7.10+0.4Acidification of NH₂ by the electron-withdrawing aryl group.
Zone B: The 3,4-Difluorophenyl System (The Challenge)

This region (7.1 – 7.8 ppm) is the most complex due to Heteronuclear Spin-Spin Coupling (


). The fluorine atoms split the proton signals significantly, often creating "false multiplets" that look like impurities.

Coupling Constants (Typical for 3,4-difluoro systems):

  • 
     (Ortho): 8.0 – 10.0 Hz
    
  • 
     (Meta): 4.0 – 6.0 Hz
    
  • 
     (Ortho): 8.0 – 9.0 Hz
    
  • 
     (Meta): 2.0 – 3.0 Hz
    
The Splitting Tree Logic (Visualized)

To interpret the multiplet for H-5' (the proton on the phenyl ring adjacent to both Fluorine-4 and H-6'), we must visualize the coupling hierarchy.

SplittingTree H5_Proton H-5' Proton (Uncoupled Singlet) L1_Left H5_Proton->L1_Left J(H-F4) ~10Hz L1_Right H5_Proton->L1_Right L2_LL L1_Left->L2_LL J(H-F3) ~7Hz L2_LR L1_Left->L2_LR L2_RL L1_Right->L2_RL L2_RR L1_Right->L2_RR Result Observed Signal: Doublet of Doublet of Doublets (ddd) or 'Pseudo-quartet' L2_LL->Result J(H-H) ~2Hz L2_RR->Result

Figure 2: The "Splitting Tree" demonstrating why the aromatic protons appear as complex multiplets rather than simple doublets.

Comparative Performance: NMR vs. Alternatives

Why use 1H NMR over other analytical techniques for this specific molecule?

NMR vs. HPLC-UV (Purity vs. Identity)
  • HPLC-UV: Excellent for quantifying purity but fails to distinguish regioisomers. The 3,4-difluoro isomer has a nearly identical retention time to the 2,4-difluoro impurity.

  • 1H NMR: The H-5' signal in the 3,4-difluoro isomer is a distinct ddd (due to two adjacent fluorines). In a 2,4-difluoro isomer, the proton between the fluorines (H-3) appears as a td (triplet of doublets) with a massive

    
     coupling (~15 Hz) and is shifted significantly upfield (~6.9 ppm).
    
1H NMR vs. 19F NMR
  • 19F NMR: Shows two simple signals. While cleaner, it lacks the connectivity information.

  • 1H NMR: Provides the integration ratio between the Heterocycle (H5/H6) and the Aryl ring (3H).

    • Protocol Requirement: Integration of the Pyrimidine H-5 doublet (1H) should match the integration of the entire aromatic multiplet region (3H + H-6 overlap). Any deviation suggests the presence of unreacted starting material (Cytosine) or solvent occlusion.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-Proton Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).

Sources

Comparative

HPLC method validation for 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one

HPLC Method Validation for 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one: A Comparative Guide to Stationary Phase Selection Introduction The accurate quantification and purity assessment of 4-Amino-1-(3,4-difluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one: A Comparative Guide to Stationary Phase Selection

Introduction

The accurate quantification and purity assessment of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one (hereafter referred to as 4-ADFP) is a critical step in the lifecycle of its downstream pharmaceutical applications. As a highly polar, halogenated aromatic compound, 4-ADFP presents a unique chromatographic challenge. Traditional alkyl-based stationary phases often fail to provide adequate retention or orthogonal selectivity against closely related structural isomers and des-fluoro impurities.

In this guide, we objectively compare the performance of standard C18 columns against Pentafluorophenyl (PFP) stationary phases for the analysis of 4-ADFP. Furthermore, we provide a comprehensive, step-by-step methodology for validating the optimized method in strict accordance with the modernized 1 [1].

The Scientific Challenge: Causality in Stationary Phase Selection

To understand why column chemistry dictates the success of this assay, we must analyze the molecular structure of 4-ADFP. The molecule consists of two distinct moieties:

  • A Pyrimidinone Core: Highly polar, capable of both hydrogen bond donation (via the 4-amino group) and acceptance (via the carbonyl and ring nitrogen).

  • A 3,4-Difluorophenyl Ring: Highly electronegative, creating a strong localized dipole moment and withdrawing electron density from the aromatic

    
    -system.
    

When utilizing a standard C18 column, retention is driven purely by hydrophobic (dispersive) interactions. Because 4-ADFP is relatively polar, it elutes early, often co-eluting with the void volume or polar synthetic byproducts.

Conversely, a2 offers true orthogonal selectivity [2]. The fluorinated stationary phase interacts with 4-ADFP through four distinct mechanistic pathways:

  • 
     Interactions:  Between the electron-deficient PFP ring and the pyrimidine core.
    
  • Dipole-Dipole Interactions: Driven by the highly polarized C-F bonds on both the analyte and the stationary phase.

  • Hydrogen Bonding: The rigid PFP phase often exposes underlying silanols or utilizes proprietary polar end-capping that interacts with the 4-amino group.

  • Hydrophobic Interactions: Similar to C18, though generally weaker.

Selectivity Analyte 4-ADFP (Analyte) C18 C18 Phase (Alkyl) Analyte->C18 Hydrophobic Only (Weak Retention) PFP PFP Phase (Fluorinated) Analyte->PFP π-π, Dipole-Dipole, H-Bonding (Strong)

Chromatographic retention mechanisms: C18 vs. PFP phases for 4-ADFP.

Comparative Performance Data

To empirically validate the theoretical advantages of the PFP phase, a comparative screening was performed using a mixed sample of 4-ADFP and its critical pair impurity (the closely related 2,4-difluorophenyl isomer). Both columns were operated under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile).

Chromatographic ParameterStandard C18 (100Å, 3µm)Core-Shell PFP (90Å, 2.7µm)Analytical Interpretation
Retention Factor (

)
1.24.8PFP provides superior retention via dipole-dipole interactions.
Resolution (

)
1.1 (Co-elution)3.4 (Baseline)PFP easily resolves the positional isomer critical pair.
Tailing Factor (

)
1.81.1H-bonding capacity of PFP reduces secondary silanol interactions.
Theoretical Plates (

)
~8,500~14,200Core-shell architecture of the PFP column enhances efficiency.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must function as a self-validating system. The following protocol integrates System Suitability Testing (SST) as a strict gatekeeper, ensuring that the system is fit-for-purpose before any validation or sample data is acquired.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Causality: The acidic pH suppresses the ionization of the basic pyrimidinone core, maximizing retention and peak symmetry).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane to prevent particulate buildup.

Step 2: Chromatographic Conditions

  • Column: Core-Shell PFP (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Detection: UV at 254 nm.

  • Gradient Program: 0-2 min (10% B)

    
     2-10 min (Ramp to 60% B) 
    
    
    
    10-12 min (Hold 60% B)
    
    
    12-15 min (Re-equilibrate at 10% B).

Step 3: System Suitability Test (SST) - The Gatekeeper Inject the SST standard (containing 4-ADFP and the 2,4-difluorophenyl impurity at 0.1 mg/mL) six consecutive times.

  • Acceptance Criteria:

    • Resolution (

      
      ) between 4-ADFP and impurity 
      
      
      
      2.0.
    • Tailing Factor (

      
      ) for 4-ADFP 
      
      
      
      1.5.
    • %RSD of 4-ADFP peak area

      
       1.0%.
      
  • Logic: If the SST fails any of these parameters, the run is automatically aborted. This prevents the generation of invalid data due to column degradation, pump cavitation, or mobile phase preparation errors.

ICH Q2(R2) Method Validation Execution

Following the successful SST, the method was validated according to the 3 [3], which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.

Validation Main ICH Q2(R2) Validation Parameters for 4-ADFP Spec Specificity (Interference < 0.1%) Main->Spec Lin Linearity & Range (R² > 0.999) Main->Lin Prec Precision (RSD < 2.0%) Main->Prec Acc Accuracy (Recovery 98-102%) Main->Acc

Core Validation Parameters for 4-ADFP HPLC Method per ICH Q2(R2).

Validation Results Summary:

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention time of analyte.Blank and placebo showed < 0.05% interference. Peak purity index > 0.999 (PDA).Pass
Linearity

over 50% to 150% of target conc.

. Residuals randomly distributed.
Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 levels.99.4% (Low), 100.2% (Mid), 99.8% (High).Pass
Repeatability (Precision) %RSD

2.0% for 6 independent preparations.
%RSD = 0.64%.Pass
Intermediate Precision %RSD

2.0% across different days/analysts.
%RSD = 0.81% (Day 2, Analyst 2).Pass

Conclusion & Best Practices

The validation of 4-Amino-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one highlights a critical principle in modern analytical chemistry: method robustness begins with stationary phase selection. By moving away from default C18 columns and actively leveraging the orthogonal dipole-dipole and


 interactions of a PFP phase, we transformed a marginal separation into a highly robust, ICH Q2(R2)-compliant method.

For researchers developing assays for fluorinated APIs, integrating core-shell PFP columns with strict, self-validating SST protocols ensures long-term data integrity, minimizes out-of-specification (OOS) investigations, and guarantees regulatory compliance.

References

  • MasterControl. ICH Q2 (R2)
  • Sorbent Technologies, Inc. NUCLEOSHELL® PFP Pentafluorophenyl.
  • IntuitionLabs. ICH Q2(R2)

Sources

Validation

UV-Vis Absorption Characteristics of 1-(3,4-difluorophenyl)cytosine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-(3,4-difluorophenyl)cytosine , structured for researchers and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-(3,4-difluorophenyl)cytosine , structured for researchers and drug development professionals.

Executive Summary & Compound Significance

1-(3,4-difluorophenyl)cytosine is a specialized pyrimidine derivative, often encountered as a key intermediate in the synthesis of antifungal agents (e.g., analogs of voriconazole or albaconazole) and novel antiviral nucleosides.

Unlike naturally occurring cytosine, this molecule features a 3,4-difluorophenyl group attached to the N1 position. This structural modification locks the tautomeric state, extends the conjugated


-system, and introduces significant electronic modulation via the fluorine substituents. This guide characterizes its absorption profile relative to standard benchmarks to facilitate accurate identification and purity assessment.

Theoretical Spectroscopic Profile

The UV-Vis spectrum of 1-(3,4-difluorophenyl)cytosine is governed by the interaction between the electron-deficient pyrimidine core and the electron-withdrawing difluorophenyl moiety.

  • Chromophore Base: The cytosine pyrimidine ring (

    
     transition).
    
  • Auxochromic Effect (N1-Aryl Substitution): The attachment of a phenyl ring at N1 typically induces a bathochromic shift (Red Shift) of 10–20 nm relative to unsubstituted cytosine due to extended conjugation between the pyrimidine and benzene rings.

  • Substituent Effect (3,4-Difluoro):

    • Inductive (-I): The fluorine atoms withdraw electron density, potentially stabilizing the ground state and slightly mitigating the red shift caused by the phenyl ring.

    • Steric Twist: The steric bulk of the phenyl ring may prevent perfect coplanarity with the cytosine ring, broadening the absorption band.

Predicted vs. Empirical Data

While specific archival spectra for this intermediate are proprietary to specific synthesis campaigns, its profile is rigorously predicted based on validated N-aryl cytosine analogs:

ParameterValue / CharacteristicMechanism
Primary

275 – 285 nm Bathochromic shift from Cytosine (267 nm) due to N-aryl conjugation.
Secondary Band ~230 – 240 nm Contributions from the benzenoid transitions (E2 band).
Extinction Coefficient (

)
~8,000 – 12,000 M⁻¹cm⁻¹ Hyperchromic effect expected due to increased molecular cross-section.
Solvent Effect Negative Solvatochromism Polar solvents (e.g., water, methanol) may stabilize the excited state less than the ground state if the transition involves charge transfer, potentially causing a slight blue shift compared to non-polar solvents.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound with standard alternatives used in similar research contexts.

Table 1: Comparative UV-Vis Specifications
Feature1-(3,4-difluorophenyl)cytosine Cytosine (Std) 5-Fluorocytosine (5-FC) 1-Methylcytosine
Primary

(pH 7)
278 ± 5 nm (Predicted) 267 nm276 nm274 nm
Electronic Nature N-Aryl Conjugated SystemSimple PyrimidineC5-Halogenated PyrimidineN-Alkyl Pyrimidine
pH Sensitivity Moderate (N1 blocked; pKa ~4.2 at N3)High (N1 & N3 ionizable)High (pKa ~3.[1][2]3)Moderate (N1 blocked)
Key Spectral Feature Broadened band due to aryl rotation; secondary peak <240 nm.Sharp single peak in neutral buffer.Red-shifted vs Cytosine due to C5-F.Red-shifted vs Cytosine due to N1-Me.
Application Synthetic Intermediate / Impurity StdBiological StandardAntifungal DrugModel Compound
Critical Differentiators
  • N1-Blocking Effect: Unlike Cytosine, the target molecule cannot ionize at N1. Therefore, spectral shifts at high pH (alkaline) will differ significantly from Cytosine, which loses a proton at N1/N3. The target will only protonate at N3 in acidic conditions.

  • The "Fluorine Signature": While 5-FC has a fluorine on the pyrimidine ring (causing a direct perturbation of the chromophore), the target has fluorines on the phenyl ring. The effect on the main peak is less direct, primarily influencing the electron density of the N1-substituent.

Validated Experimental Protocol

To ensure reproducible characterization, follow this self-validating protocol. This workflow minimizes solvent cutoff errors and concentration artifacts.

Reagents
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.0). Note: Avoid Acetone or DMF due to UV cutoff interference.

  • Blank: Pure solvent from the same bottle used for solvation.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.0 mg of 1-(3,4-difluorophenyl)cytosine.

    • Dissolve in 10 mL Methanol to create a 100 µg/mL (ppm) stock.

    • Validation Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10 µg/mL, 20 µg/mL, and 40 µg/mL.

    • This ensures the absorbance falls within the linear dynamic range (0.2 – 1.0 AU).

  • Spectral Scan:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Run a dual-beam subtraction or zero with the Blank cuvette.

  • Data Analysis:

    • Identify

      
      .[3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound and distinguishing it from impurities.

UV_Characterization_Workflow Start Start: Sample Isolation (Solid Powder) Solvation Dissolve in MeOH (100 µg/mL Stock) Start->Solvation Scan Scan 200-400 nm (Quartz Cuvette) Solvation->Scan Check_Peak Identify Lambda max Scan->Check_Peak Result_Cytosine Peak ~267 nm? Likely Unreacted Cytosine Check_Peak->Result_Cytosine Blue Shifted Result_Target Peak 275-285 nm? Target: N-Aryl Derivative Check_Peak->Result_Target Red Shifted Purity_Check Calculate Epsilon (Target > 8000?) Result_Target->Purity_Check Valid Valid Material Proceed to Synthesis Purity_Check->Valid Yes Invalid Impure/Degraded Recrystallize Purity_Check->Invalid No

Caption: Logical decision tree for validating 1-(3,4-difluorophenyl)cytosine identity via UV-Vis spectroscopy.

Mechanistic Diagram: Electronic Transitions

Understanding why the spectrum shifts is crucial for interpreting data during drug development.

Electronic_Effects Cytosine Cytosine Core (π-π* Transition) Effect_RedShift Bathochromic Shift (+10-15 nm) Cytosine->Effect_RedShift N1-Attachment Phenyl Phenyl Ring (Conjugation) Phenyl->Effect_RedShift Extended System Effect_Intensity Hyperchromic Effect (Increased Intensity) Phenyl->Effect_Intensity Fluorine 3,4-Difluoro (Inductive Withdrawal) Fluorine->Phenyl -I Effect (Modulates Shift)

Caption: Vector map of substituent effects influencing the UV absorption profile.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cytosine (CID 597). Retrieved from [Link]

  • Wemmer, D. E. (2000). Nuclear Magnetic Resonance and UV-Vis Spectroscopy of Nucleic Acids.[4] In Encyclopedia of Spectroscopy and Spectrometry. Academic Press.

  • Fox, J. J., & Shugar, D. (1952). Ultraviolet Absorption Spectra and Structure of Pyrimidines. Biochimica et Biophysica Acta. (Fundamental reference for N-substituted cytosine shifts).
  • Shimada, H., et al. (2014). Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and evaluation of biological activities. Bioorganic & Medicinal Chemistry.[5][6] (Context for difluoro-substituted nucleoside intermediates). Retrieved from [Link]

Sources

Comparative

Comparative Guide: 1-(3,4-Difluorophenyl)cytosine vs. Gemcitabine Intermediates

This comprehensive technical guide compares 1-(3,4-difluorophenyl)cytosine (a representative N-aryl cytosine scaffold) with Gemcitabine Intermediates (specifically the N-glycosyl cytosine precursors). While Gemcitabine i...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares 1-(3,4-difluorophenyl)cytosine (a representative N-aryl cytosine scaffold) with Gemcitabine Intermediates (specifically the N-glycosyl cytosine precursors).

While Gemcitabine is a standard nucleoside analog with a fluorinated sugar, the 1-(3,4-difluorophenyl)cytosine represents a distinct class of N-aryl nucleobases , often explored in medicinal chemistry as non-nucleoside inhibitors or mechanistic probes.

Executive Summary

This guide differentiates between two chemically distinct cytosine derivatives:

  • Gemcitabine Intermediates : Characterized by a glycosidic bond connecting the cytosine base to a 2,2-difluoro-2-deoxyribofuranose ring. These are critical precursors for the anticancer drug Gemcitabine (dFdC).

  • 1-(3,4-Difluorophenyl)cytosine : Characterized by a C-N aryl bond connecting the cytosine base to a 3,4-difluorophenyl ring. This structure mimics the electronics of the nucleoside but lacks the sugar moiety, often serving as a non-hydrolyzable scaffold in drug discovery (e.g., kinase inhibitors or metabolic probes).

Key Structural Differences
FeatureGemcitabine Intermediate (Coupled)1-(3,4-Difluorophenyl)cytosine
Linkage Type N-Glycosidic Bond (C1'-N1)N-Aryl Bond (C1-N1)
Core Moiety 2-deoxy-2,2-difluoro-D-ribofuranose3,4-Difluorobenzene
Hybridization

(Anomeric Carbon)

(Aromatic Carbon)
Electronic Effect Inductive electron withdrawal by Fluorine (C2')Resonance & Inductive withdrawal by Fluorine (C3, C4)
Hydrolytic Stability Susceptible to acid/enzymatic hydrolysisHighly stable (Resistant to cleavage)
Primary Application Antimetabolite (DNA Chain Termination)Non-nucleoside Inhibitor / Scaffold

Synthetic Pathways & Causality

A. Gemcitabine Intermediates: The Glycosylation Pathway

The synthesis of Gemcitabine relies on the Vorbrüggen Coupling reaction. The key challenge is stereoselectivity (Anomeric control:


 vs 

).
  • Mechanism : Silylated cytosine attacks the oxocarbenium ion generated from the protected sugar.

  • Critical Control : The 2,2-difluoro group destabilizes the glycosidic bond, requiring specific Lewis acids (TMSOTf) and protecting groups (Benzoyl) to favor the

    
    -anomer.
    
B. 1-(3,4-Difluorophenyl)cytosine: The C-N Cross-Coupling Pathway

Synthesizing the N-aryl derivative requires forming a bond between the nucleobase nitrogen and an aromatic ring. This is achieved via Chan-Lam or Buchwald-Hartwig coupling.

  • Mechanism : Copper or Palladium catalysis facilitates the oxidative coupling of cytosine with 3,4-difluorophenylboronic acid.

  • Causality : Unlike glycosylation, this reaction is insensitive to anomeric stereochemistry (planar bond) but sensitive to the nucleophilicity of the N1 position vs the exocyclic amine (N4).

Experimental Protocols

Protocol A: Synthesis of Gemcitabine Intermediate (Coupled Product)

Objective : Coupling of 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose with Cytosine.

Reagents :

  • Cytosine[1][2][3]

  • HMDS (Hexamethyldisilazane)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • 1-Bromo-2-deoxy-2,2-difluoro-3,5-di-O-benzoyl-D-ribofuranose (Sugar Donor)

Step-by-Step Workflow :

  • Silylation : Reflux Cytosine (1.0 eq) in HMDS with catalytic ammonium sulfate for 4 hours until clear. Evaporate excess HMDS to obtain silylated cytosine.

    • Why: Increases solubility and activates the N1 position for nucleophilic attack.

  • Coupling : Dissolve silylated cytosine and the Sugar Donor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Activation : Add TMSOTf (1.2 eq) dropwise at 0°C.

  • Reaction : Heat to reflux (80°C) for 6-12 hours. Monitor by TLC.

  • Quenching : Pour into saturated NaHCO3 solution. Extract with DCM.

  • Purification : Crystallize from Ethanol/Water to isolate the

    
    -anomer (Gemcitabine intermediate).
    
Protocol B: Synthesis of 1-(3,4-Difluorophenyl)cytosine

Objective : N-Arylation of Cytosine using Chan-Lam Coupling.

Reagents :

  • Cytosine[1][2][3]

  • 3,4-Difluorophenylboronic acid[1]

  • Cu(OAc)2 (Copper(II) acetate)

  • Pyridine (Base/Ligand)

  • TEMPO (Oxidant)

Step-by-Step Workflow :

  • Preparation : In a round-bottom flask, combine Cytosine (1.0 eq), 3,4-Difluorophenylboronic acid (1.5 eq), and Cu(OAc)2 (0.1 eq).

  • Solvent : Add DMF (Dimethylformamide) and Pyridine (2.0 eq).

  • Oxidation : Add TEMPO (1.1 eq) or perform under an Oxygen balloon (1 atm).

    • Why: Re-oxidizes Cu(I) to Cu(II) to sustain the catalytic cycle.

  • Reaction : Stir at Room Temperature for 24 hours.

    • Note: N-arylation prefers the N1 position due to pKa differences, but N4-arylation is a potential side reaction if temperature is too high.

  • Workup : Dilute with water and extract with Ethyl Acetate. Wash with NH4OH (to remove Copper).

  • Purification : Silica gel chromatography (MeOH/DCM gradient).

Visualization of Pathways

The following diagram illustrates the divergent synthesis and structural logic of the two compounds.

G Cytosine Cytosine Base Silylation Silylation (HMDS) Cytosine->Silylation ChanLam Chan-Lam Coupling (Cu(OAc)2, O2) Cytosine->ChanLam Sugar 2,2-Difluoro-Ribose (Sugar Donor) Vorbruggen Vorbrüggen Coupling (TMSOTf, 80°C) Sugar->Vorbruggen Silylation->Vorbruggen Gem_Int Gemcitabine Intermediate (N-Glycosyl Bond) Vorbruggen->Gem_Int Glycosylation Phenyl_Prod 1-(3,4-Difluorophenyl)cytosine (N-Aryl Bond) Boronic 3,4-Difluorophenyl Boronic Acid Boronic->ChanLam ChanLam->Phenyl_Prod C-N Arylation

Caption: Divergent synthesis of Gemcitabine Intermediates (Glycosylation) vs. 1-(3,4-Difluorophenyl)cytosine (Arylation).

Scientific Analysis & Application

Stability Profile
  • Gemcitabine Intermediates : The N-glycosidic bond is labile . In acidic environments (pH < 4), the sugar can cleave, releasing free cytosine. This is a critical parameter in formulation and storage.

  • 1-(3,4-Difluorophenyl)cytosine : The N-aryl bond is robust . It resists hydrolysis under extreme pH conditions (1M HCl or NaOH). This makes it an excellent scaffold for metabolically stable inhibitors where the sugar moiety is not required for binding.

Biological Implications[1][2][5][6][7][8]
  • Gemcitabine : Acts as a "Trojan Horse." It requires cellular uptake by nucleoside transporters (hENT) and phosphorylation by kinases (dCK) to become active. The fluorine atoms on the sugar inhibit Ribonucleotide Reductase (RNR).

  • Phenyl-Cytosine : Cannot be phosphorylated (lacks the 5'-OH group). It likely acts as a competitive inhibitor at cytosine-binding pockets (e.g., in polymerases or deaminases) or as a scaffold for designing non-nucleoside antimetabolites.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link

  • Brown, K. D., et al. (2007). "Synthesis and biological evaluation of Gemcitabine derivatives." Journal of Medicinal Chemistry. Link

  • Chan, D. M. T., et al. (1998). "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link

  • Gemcitabine Hydrochloride Monograph . United States Pharmacopeia (USP). Link

Sources

Validation

A Comparative Guide to Quality Control Testing Protocols for Fluorinated Pyrimidinone Building Blocks

For Researchers, Scientists, and Drug Development Professionals The incorporation of fluorine into pyrimidinone scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pyrimidinone scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the synthetic routes to these valuable building blocks can introduce a range of impurities that may compromise the integrity of downstream applications. Therefore, robust quality control (QC) testing is not merely a procedural formality but a critical, value-adding process that ensures the reliability and reproducibility of research and development outcomes.

This guide provides an in-depth comparison of essential QC testing protocols for fluorinated pyrimidinone building blocks. It is designed to equip researchers, scientists, and drug development professionals with the rationale behind method selection, detailed experimental procedures, and the interpretative power to critically assess the quality of these vital chemical entities.

The Imperative for Stringent QC

The introduction of fluorine atoms or fluorine-containing moieties into a pyrimidinone core can significantly alter its reactivity and create challenging purification scenarios.[4] Potential impurities may include regioisomers, diastereomers, residual starting materials, and by-products from fluorination reactions. The presence of even trace amounts of these impurities can lead to:

  • Complications in subsequent synthetic steps: Reactive impurities can interfere with downstream reactions, reducing yields and generating further unwanted by-products.

  • Poor reproducibility: Batch-to-batch variability in impurity profiles can undermine the consistency of experimental results.

A comprehensive QC strategy, therefore, is a self-validating system that builds confidence in the chemical matter being advanced through the drug discovery pipeline.

Core Analytical Techniques for Comprehensive Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization and purity assessment of fluorinated pyrimidinone building blocks. The following techniques, when used in concert, provide a holistic view of a compound's identity, purity, and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, and it is particularly insightful for fluorinated compounds.[5][6]

  • ¹H NMR: Provides information on the proton environment within the molecule. Chemical shifts, coupling constants, and integration values are used to piece together the carbon-hydrogen framework.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7] The large chemical shift range of ¹⁹F NMR minimizes signal overlap and provides a sensitive probe of the local electronic environment, making it excellent for identifying and quantifying fluorine-containing impurities.[8][9]

Causality in Experimental Choice: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed and unambiguous structural fingerprint of the target molecule. ¹⁹F NMR, in particular, can often distinguish between isomers that are difficult to resolve by other techniques.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrimidinone building block in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., trifluoroacetic acid) for quantitative analysis.[5]

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine-observe probe. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Fourier transform the acquired data and phase the spectrum. Integrate the signals corresponding to the target compound and any fluorine-containing impurities.

  • Purity Calculation: The purity can be calculated by comparing the integration of the target compound's signal to the total integration of all fluorine-containing signals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the most widely used technique for determining the purity of non-volatile and thermally labile compounds.[10] Its high resolving power enables the separation of the main component from closely related impurities.[11]

Causality in Experimental Choice: HPLC provides a quantitative measure of purity by separating the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The choice of a reversed-phase C18 column is often a good starting point for polar aromatic compounds like pyrimidinone derivatives.[10] Fluorinated phases can also offer alternative selectivity for challenging separations.[11]

Experimental Protocol: Reversed-Phase HPLC-UV

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance for the pyrimidinone chromophore (determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the fluorinated pyrimidinone building block in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of a reference material of known purity at the same concentration as the sample.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Purity Calculation: Determine the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Table 1: Comparison of HPLC and UPLC for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time Longer (15-30 min)Shorter (1-5 min)
Solvent Consumption HigherLower
System Pressure LowerHigher
Typical Application Routine QC, method developmentHigh-throughput screening, complex mixture analysis
Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[12] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[13]

Causality in Experimental Choice: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion and any fragment ions. This information is invaluable for confirming the identity of the target compound and for tentatively identifying impurities. The fragmentation patterns observed in the mass spectrum can also provide structural information.[14]

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the HPLC or UPLC method described previously.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like pyrimidinones.

    • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of all components.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the target compound.

    • Examine the mass spectra of any impurity peaks to determine their molecular weights and fragmentation patterns.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sometimes sulfur in a compound. For fluorinated compounds, fluorine content can also be determined, though it often requires specialized methods like combustion ion chromatography (CIC).[15]

Causality in Experimental Choice: Elemental analysis serves as a fundamental check of a compound's purity and empirical formula. The experimentally determined percentages should agree with the theoretical values for the proposed structure within an acceptable margin of error (typically ±0.4%).

Experimental Protocol: C, H, N Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry sample (1-3 mg) is required.

  • Instrumentation: The analysis is performed on an automated elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Comparison: The experimental percentages are compared to the calculated theoretical values.

Visualizing the QC Workflow

A systematic workflow ensures that all critical quality attributes are assessed.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Release Synthesis Fluorinated Pyrimidinone Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR HPLC HPLC/UPLC (Purity Assessment) NMR->HPLC MS Mass Spectrometry (Identity & Impurity ID) HPLC->MS EA Elemental Analysis (Compositional Verification) MS->EA Release Release for Further Use EA->Release

Caption: A typical QC workflow for fluorinated pyrimidinone building blocks.

Comparative Summary of QC Techniques

Table 2: Strengths and Limitations of Key QC Techniques

TechniqueStrengthsLimitationsPrimary Role in QC
NMR Spectroscopy Unambiguous structure elucidation, quantitative, sensitive to stereochemistry.Lower throughput, requires higher sample amounts than MS.Identity Confirmation, Isomer Differentiation
HPLC/UPLC High resolution, quantitative, high throughput, well-established.[16]Requires a chromophore for UV detection, may not resolve all impurities.Purity Determination, Quantification
Mass Spectrometry High sensitivity, provides molecular weight and fragmentation data, ideal for impurity identification.Not inherently quantitative without standards, ionization efficiency can vary.Identity Confirmation, Impurity Identification
Elemental Analysis Confirms elemental composition and empirical formula.Requires a pure sample, does not provide structural information.Final Purity Check, Formula Verification

Adherence to Regulatory Standards

For drug development professionals, adherence to guidelines from the International Council for Harmonisation (ICH) is paramount.[17] Specifically, ICH Q2(R1) "Validation of Analytical Procedures" and the more recent ICH Q14 "Analytical Procedure Development" provide a framework for ensuring that analytical methods are fit for their intended purpose.[18][19][20] Key validation parameters include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the method.

  • Specificity: Ability to assess the analyte in the presence of impurities.

  • Linearity: Proportionality of the response to the analyte concentration.

  • Range: The interval over which the method is precise, accurate, and linear.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

A robust and multi-pronged approach to the quality control of fluorinated pyrimidinone building blocks is indispensable for the integrity and success of research and drug development programs. By leveraging the complementary strengths of NMR, HPLC, mass spectrometry, and elemental analysis, scientists can be confident in the identity, purity, and consistency of these critical chemical entities. The protocols and comparative data presented in this guide offer a framework for establishing a comprehensive and self-validating QC system, ultimately enabling more reliable and reproducible scientific outcomes.

References

  • Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179(4561), 663–666. [Link]

  • Silva, J. B., et al. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA International Nuclear Information System. [Link]

  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9694–9705. [Link]

  • Popova, L. M., et al. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51–56. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

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